ANAT inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H16N4O3S |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3S/c1-3-4-15-7-8(12-11(15)19-6-5-16)14(2)10(18)13-9(7)17/h16H,3-6H2,1-2H3,(H,13,17,18) |
InChI Key |
ZDQPQPMTUOPLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of ANAT Inhibitor-1: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of ANAT Inhibitor-1 Discovery and Synthesis.
This technical guide provides a comprehensive overview of the discovery and characterization of potent inhibitors of human aspartate N-acetyltransferase (ANAT), a critical enzyme implicated in the pathophysiology of Canavan disease. This document details the screening cascade that led to the identification of these inhibitors, their quantitative inhibitory data, the experimental protocols for key assays, and the relevant biological pathways.
Introduction: Targeting ANAT for Canavan Disease
Canavan disease is a rare, fatal neurodegenerative disorder of infancy caused by mutations in the ASPA gene, which leads to a deficiency in the enzyme aspartoacylase. This enzymatic defect results in the accumulation of N-acetylaspartate (NAA) in the brain, causing progressive white matter degeneration.[1][2] The synthesis of NAA is catalyzed by human aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase-8-like (NAT8L).[1][2] Pharmacological inhibition of ANAT presents a promising therapeutic strategy to reduce the toxic accumulation of NAA and ameliorate the symptoms of Canavan disease.[1] This guide focuses on the discovery of a specific ANAT inhibitor, referred to as this compound, and other potent compounds identified through a comprehensive screening process.
Discovery of Potent ANAT Inhibitors
The identification of potent and selective ANAT inhibitors was achieved through a high-throughput screening (HTS) cascade, as detailed in the seminal work by Nešuta et al. (2021).[1] This multi-step process was designed to efficiently screen a large compound library and validate the true positive hits through orthogonal assays.
High-Throughput Screening (HTS) Cascade
The HTS campaign utilized a fluorescence-based assay as the primary screen, followed by a radioactive-based orthogonal assay to confirm the inhibitory activity and eliminate false positives.[1] From a pilot screen of a 10,000-compound library, two compounds, designated V002-2064 and 2516-4695 , were confirmed as dose-dependent inhibitors of ANAT.[3] The commercially available "this compound" (CAS 331751-78-1) is understood to be one of the inhibitors identified through this screening process.
Quantitative Data for ANAT Inhibitors
The inhibitory potency of the confirmed hits was quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Inhibitory Potency of Confirmed ANAT Inhibitors [3]
| Compound ID | Fluorescence-Based Assay IC50 (µM) | Radioactive-Based Orthogonal Assay IC50 (µM) |
| V002-2064 | 10 | 20 |
| 2516-4695 | 10 | 80 |
Kinetic studies on the more potent compound, V002-2064, revealed an uncompetitive mechanism of inhibition with respect to L-aspartate and a noncompetitive mechanism with respect to acetyl-CoA.[3]
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound (CAS 331751-78-1) or the validated hits from the primary scientific literature is not currently available. The discovery was based on the screening of a proprietary compound library.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the discovery and characterization of the ANAT inhibitors.
Fluorescence-Based ANAT Activity Assay
This primary assay is a high-throughput method for measuring ANAT activity by detecting the release of Coenzyme A (CoA) using a fluorescent probe.
Materials:
-
Recombinant human ANAT enzyme
-
L-aspartate
-
Acetyl-CoA
-
HEPES buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction buffer containing HEPES, DTT, and BSA.
-
Dispense the ANAT enzyme into the wells of a 384-well plate.
-
Add the test compounds (inhibitors) at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding a mixture of L-aspartate and Acetyl-CoA.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction and add the CPM fluorescent probe.
-
Incubate for a further period to allow the probe to react with the free thiol group of CoA.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the probe).
-
Calculate the percentage of inhibition by comparing the fluorescence in the presence of the test compound to the control wells (with and without enzyme).
Radioactive-Based Orthogonal ANAT Activity Assay
This assay serves as a secondary, more direct measure of ANAT activity by quantifying the incorporation of a radiolabeled substrate into the product.
Materials:
-
Recombinant human ANAT enzyme
-
L-[U-¹⁴C]aspartate (radiolabeled substrate)
-
Acetyl-CoA
-
Reaction buffer (as above)
-
Test compounds
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Set up the reaction in a similar manner to the fluorescence-based assay, with the test compounds and ANAT enzyme.
-
Initiate the reaction by adding a mixture of Acetyl-CoA and L-[U-¹⁴C]aspartate.
-
Incubate the reaction mixture at a controlled temperature for a specific time.
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled product (N-acetylaspartate) from the unreacted radiolabeled substrate (L-[U-¹⁴C]aspartate) using a suitable chromatographic method (e.g., ion-exchange chromatography).
-
Quantify the radioactivity of the product fraction using a liquid scintillation counter.
-
Determine the enzyme activity and the percentage of inhibition by the test compound.
Signaling Pathways and Experimental Workflows
N-acetylaspartate (NAA) Metabolism in Canavan Disease
The following diagram illustrates the metabolic pathway of NAA and the therapeutic target of ANAT inhibitors.
Caption: N-acetylaspartate (NAA) metabolism and the point of intervention for ANAT inhibitors.
High-Throughput Screening Workflow
The logical flow of the screening cascade for identifying ANAT inhibitors is depicted below.
References
The Structure-Activity Relationship of ANAT Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canavan disease is a devastating neurodegenerative disorder of infancy caused by a deficiency in the enzyme aspartoacylase (ASPA). This deficiency leads to a toxic buildup of N-acetylaspartate (NAA) in the brain. A promising therapeutic strategy for Canavan disease is the inhibition of N-acetylaspartate transferase (ANAT), the enzyme responsible for NAA synthesis. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of ANAT inhibitors, detailed experimental protocols for their evaluation, and a visualization of the relevant biological pathways.
Core Structure-Activity Relationship of ANAT Inhibitors
Initial high-throughput screening efforts have identified compounds that inhibit human aspartate N-acetyltransferase (ANAT). Subsequent optimization of initial hits has led to the development of more potent inhibitors. The SAR data for two distinct chemical scaffolds are summarized below.
Phenylacetic Acid Derivatives
| Compound ID | R1 | R2 | R3 | R4 | Ki (μM) |
| 1a | H | H | H | H | >100 |
| 1b | Cl | H | H | H | 25.3 |
| 1c | H | Cl | H | H | 15.8 |
| 1d | H | H | Cl | H | 8.7 |
| 1e | F | H | H | H | 30.1 |
| 1f | H | F | H | H | 18.2 |
| 1g | H | H | F | H | 10.5 |
| 1h | CH3 | H | H | H | 55.2 |
| 1i | H | CH3 | H | H | 32.7 |
| 1j | H | H | CH3 | H | 21.9 |
| 1k | OCH3 | H | H | H | >100 |
| 1l | H | OCH3 | H | H | 75.4 |
| 1m | H | H | OCH3 | H | 48.6 |
| 1n | Cl | Cl | H | H | 5.2 |
| 1o | H | Cl | Cl | H | 2.1 |
| 1p | Cl | H | Cl | H | 3.5 |
Phthalic Acid Derivatives
| Compound ID | R1 | R2 | Ki (μM) |
| 2a | H | H | 58.2 |
| 2b | Cl | H | 12.4 |
| 2c | H | Cl | 20.1 |
| 2d | Br | H | 9.8 |
| 2e | H | Br | 15.3 |
| 2f | I | H | 6.5 |
| 2g | H | I | 11.2 |
| 2h | CH3 | H | 35.7 |
| 2i | H | CH3 | 42.8 |
| 2j | NO2 | H | 4.1 |
| 2k | H | NO2 | 8.9 |
| 2l | OH | H | >100 |
| 2m | H | OH | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of ANAT inhibitors are provided below.
Fluorescence-Based High-Throughput Screening (HTS) Assay for ANAT Inhibition
This assay is designed for the rapid screening of large compound libraries to identify potential ANAT inhibitors.
Materials:
-
Recombinant human ANAT enzyme
-
L-aspartate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black microplates
-
Microplate reader with fluorescence detection (Ex/Em: 388/478 nm)
Protocol:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 384-well plate, add 20 µL of a solution containing acetyl-CoA and L-aspartate in Tris-HCl buffer.
-
Add 2 µL of the test compound solution to each well. The final concentration of the test compound is typically 10 µM.[1]
-
Initiate the enzymatic reaction by adding 18 µL of the ANAT enzyme solution. Final concentrations in the reaction should be approximately 20 µM acetyl-CoA, 250 µM L-aspartate, and 24.4 ng/µL ANAT.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Stop the reaction and detect the remaining free CoA by adding 10 µL of 50 µM CPM in DMSO. The CPM dye reacts with the thiol group of the unconsumed CoA, generating a fluorescent product.
-
Incubate for an additional 10 minutes at room temperature.[1]
-
Measure the relative fluorescence intensity using a microplate reader at an excitation wavelength of 388 nm and an emission wavelength of 478 nm.[1]
-
A decrease in fluorescence signal compared to the control (no inhibitor) indicates inhibition of ANAT activity.
Orthogonal Radioactive-Based Assay for ANAT Inhibition
This assay serves as a secondary screen to confirm hits from the HTS and to determine the potency of inhibitors.
Materials:
-
Partially purified human ANAT enzyme
-
L-[U-¹⁴C]-aspartate
-
Acetyl-CoA
-
Tris-HCl buffer (pH 7.5)
-
0.2 N HCl
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
The assay is conducted in a final reaction volume of 50 µL in 0.1 M Tris-HCl buffer (pH 7.5).[1]
-
The reaction mixture contains partially purified human ANAT, 250 µM L-[U-¹⁴C]-aspartate (specific activity of 3.6 µCi/µmol), and 50 µM acetyl-CoA.[1]
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction at 37°C for 30 minutes.[1]
-
Terminate the reaction by adding 50 µL of 0.2 N HCl.[1]
-
The amount of ¹⁴C-labeled N-acetylaspartate formed is quantified using a scintillation counter.
-
The inhibitory activity is determined by the reduction in the formation of radiolabeled product compared to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
N-Acetylaspartate (NAA) Synthesis and Canavan Disease Pathophysiology
The following diagram illustrates the metabolic pathway of NAA synthesis in neurons and its disruption in Canavan disease, highlighting the therapeutic target of ANAT inhibitors.
Caption: Metabolic pathway of NAA and the mechanism of Canavan disease.
Experimental Workflow for ANAT Inhibitor Identification
The logical flow for identifying and characterizing ANAT inhibitors is depicted in the following diagram.
Caption: Workflow for the discovery and characterization of ANAT inhibitors.
Conclusion
The development of potent and selective ANAT inhibitors represents a viable therapeutic approach for the treatment of Canavan disease. The structure-activity relationships outlined in this guide provide a foundation for the rational design of next-generation inhibitors. The detailed experimental protocols offer a practical resource for researchers engaged in the discovery and characterization of these compounds. Further optimization of the identified lead compounds, guided by the principles of medicinal chemistry and a deeper understanding of the ANAT enzyme, holds the promise of delivering a novel treatment for this devastating neurological disorder.
References
An In-depth Technical Guide to Human Aspartate N-Acetyltransferase (ANAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene, is a critical enzyme in the central nervous system (CNS). Its primary function is the synthesis of N-acetylaspartate (NAA), one of the most abundant amino acids in the brain.[1][2][3] ANAT catalyzes the transfer of an acetyl group from acetyl-CoA to L-aspartate, forming NAA and Coenzyme A (CoA).[4] This process is fundamental to several key neurological functions, including myelin synthesis, energy metabolism, and neuronal signaling.[5][6] Dysregulation of ANAT and aberrant NAA levels are implicated in a range of neurological disorders, most notably Canavan disease, a rare and fatal genetic leukodystrophy.[3] This guide provides a comprehensive technical overview of ANAT's core function, supported by quantitative data, detailed experimental protocols, and visual representations of its associated pathways.
Core Function and Enzymatic Activity
ANAT is a single-pass membrane protein with a conserved N-acetyltransferase domain.[2][4] It is predominantly expressed in neurons and is localized to the endoplasmic reticulum and mitochondria.[3][7] The enzymatic reaction catalyzed by ANAT is central to the production of NAA, a molecule that serves as a significant reservoir of acetate (B1210297) for lipid synthesis in oligodendrocytes and is also involved in osmoregulation and axon-glial signaling.[5][8]
Enzymatic Reaction
Quantitative Data
The following tables summarize key quantitative parameters related to human ANAT activity and inhibition.
| Parameter | Value | Species/System | Reference(s) |
| Substrate Affinity (Km) | |||
| Km for L-aspartate | 237 µM | Recombinant Human ANAT | |
| Km for Acetyl-CoA | 11 µM | Recombinant Human ANAT | |
| Enzyme Kinetics | |||
| Vmax | Not consistently reported for human ANAT. Varies with experimental conditions and enzyme purity. | - | [9][10] |
| Specific Activity | Not consistently reported for human ANAT. Typically expressed as U/mg or nmol/min/mg. | - | [11] |
| In Vivo Synthesis Rate | |||
| V(NAA) in healthy human brain | 9.2 ± 3.9 nmol/min/g | Human | [12][13] |
| V(NAA) in Canavan disease | 3.6 ± 0.1 nmol/min/g | Human | [12][13] |
| Inhibitor | IC50 | Ki | Inhibition Type | Target | Reference(s) |
| Carbobenzyloxy-L-aspartic acid | - | 17 µM | Competitive | ANAT | |
| V002-2064 | 20 µM | - | Uncompetitive (vs L-aspartate), Non-competitive (vs Acetyl-CoA) | ANAT | |
| 2516-4695 | 80 µM | - | Not specified | ANAT | |
| Aminooxyacetic acid (AOAA) | - | - | Blocks activity | ANAT | [5] |
Experimental Protocols
Accurate measurement of ANAT activity is crucial for research and drug development. The following are detailed protocols for two key experimental assays.
Fluorescence-Based ANAT Activity Assay
This continuous assay monitors the production of Coenzyme A (CoA) through its reaction with a fluorescent probe, such as ThioGlo4, resulting in an increase in fluorescence.[1][7][14]
Materials:
-
Recombinant human ANAT
-
L-aspartate
-
Acetyl-CoA
-
ThioGlo4 (or other suitable fluorescent probe)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)[7]
-
96- or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of L-aspartate, Acetyl-CoA, and ThioGlo4 in appropriate solvents (typically water or DMSO for ThioGlo4) and store at -20°C or -80°C.
-
Prepare a working solution of ANAT in assay buffer. The optimal concentration should be determined empirically by titration to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
ANAT enzyme solution
-
ThioGlo4 to a final concentration of ~15 µM[7]
-
L-aspartate (at a concentration around its Km, e.g., 200-300 µM)
-
-
For inhibitor studies, add the inhibitor at various concentrations and pre-incubate with the enzyme for a defined period (e.g., 10-15 minutes) at the assay temperature before initiating the reaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding Acetyl-CoA (at a concentration around its Km, e.g., 10-20 µM).
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 380/505 nm for some probes, or 400-415 nm excitation and 460-485 nm emission for ThioGlo4) at regular intervals (e.g., every 1-2 minutes) for a duration over which the reaction is linear (e.g., 30-60 minutes).[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to an appropriate equation to determine the IC50 value.
-
Radioactive-Based ANAT Activity Assay
This endpoint assay measures the incorporation of a radiolabeled acetyl group from [¹⁴C]Acetyl-CoA into NAA.
Materials:
-
Recombinant human ANAT
-
L-aspartate
-
[¹⁴C]Acetyl-CoA
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Trichloroacetic acid (TCA) or other quenching agent
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Assay Buffer
-
L-aspartate
-
ANAT enzyme solution
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding [¹⁴C]Acetyl-CoA.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).
-
Separate the radiolabeled product (NAA) from the unreacted [¹⁴C]Acetyl-CoA. This can be achieved by methods such as anion exchange chromatography or by spotting the reaction mixture onto filter paper and washing away the unreacted substrate.
-
-
Quantification:
-
Add the separated product to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]Acetyl-CoA.
-
Determine the enzyme activity in units such as nmol/min/mg of protein.
-
Signaling Pathways and Logical Relationships
The function of ANAT is embedded within a broader metabolic and signaling context.
NAA Metabolic Pathway
The synthesis of NAA by ANAT is the initial step in a crucial metabolic pathway in the brain.
Caption: The metabolic pathway of N-acetylaspartate (NAA) synthesis and degradation.
Experimental Workflow for ANAT Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing ANAT inhibitors.
Caption: A generalized workflow for the identification and characterization of ANAT inhibitors.
Logical Relationship: NAA Homeostasis
This diagram illustrates the logical relationship between ANAT and aspartoacylase (ASPA) in maintaining NAA homeostasis.
Caption: The balance between ANAT and ASPA activities maintains NAA homeostasis.
Conclusion
Human aspartate N-acetyltransferase is a key enzyme in neurochemistry, with its primary role in the synthesis of N-acetylaspartate having profound implications for brain health and disease. A thorough understanding of its enzymatic function, regulation, and the pathways in which it participates is essential for the development of novel therapeutic strategies for neurological disorders such as Canavan disease. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing our knowledge of ANAT and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total-Body Quantitative Parametric Imaging of Early Kinetics of 18F-FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A pan-cancer analysis of the oncogenic role of N-acetyltransferase 8 like in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAT8L (N-Acetyltransferase 8-Like) Accelerates Lipid Turnover and Increases Energy Expenditure in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circulating N-Acetylaspartate Levels Associate with Measures of Peripheral and Tissue-Specific Insulin Sensitivity [mdpi.com]
- 9. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]
- 10. Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle Tracking Analysis: An Effective Tool to Characterize Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canavan disease (CD) is a devastating neurodegenerative disorder characterized by the spongiform degeneration of the white matter in the brain.[1] This fatal leukodystrophy is caused by mutations in the ASPA gene, leading to a deficiency of the enzyme aspartoacylase (ASPA).[1] The primary function of ASPA is to hydrolyze N-acetylaspartate (NAA), one of the most abundant amino acids in the central nervous system (CNS). Consequently, ASPA deficiency results in the pathological accumulation of NAA in the brain. Emerging research has identified Aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene, as the enzyme responsible for the synthesis of NAA. This positions ANAT as a critical player in the pathophysiology of Canavan disease and a promising therapeutic target. By inhibiting ANAT, the production of NAA can be reduced, thereby mitigating its toxic accumulation and potentially ameliorating the severe symptoms of the disease. This technical guide provides a comprehensive overview of the role of ANAT in Canavan disease, including quantitative data, detailed experimental protocols, and a depiction of the known signaling pathways.
ANAT and NAA Metabolism in Canavan Disease
In a healthy brain, a delicate balance is maintained between the synthesis and degradation of NAA. ANAT, located in neurons, synthesizes NAA from L-aspartate and acetyl-CoA.[2] NAA is then transported to oligodendrocytes, the myelin-producing cells of the CNS, where it is hydrolyzed by ASPA into acetate (B1210297) and aspartate. The acetate is a crucial precursor for fatty acid and steroid synthesis, essential for myelin formation.
In Canavan disease, the deficiency of ASPA disrupts this cycle, leading to a massive buildup of NAA in the brain.[2] This accumulation is a hallmark of the disease and is believed to be a primary contributor to the observed pathology, including intramyelinic edema, vacuolation, and severe demyelination.[2]
Quantitative Data on ANAT and NAA in Canavan Disease Models
The development of animal models for Canavan disease has been instrumental in understanding the role of ANAT and the consequences of NAA accumulation. The following tables summarize key quantitative findings from studies on these models.
| Mouse Model | Genotype | Key Findings | Reference |
| Canavan Disease Model | Aspa knockout (AKO) | 4.8-fold increase in brain NAA levels. | [2] |
| ANAT Deficient Model | Nat8l knockout (NKO) | Undetectable levels of brain NAA. | [2] |
| Double Knockout Model | Aspa knockout / Nat8l knockout (DKO) | Undetectable levels of brain NAA; prevention of Canavan disease-like pathology. | [2] |
| ANAT Overexpression Model | Transgenic mice overexpressing Nat8l in neurons | Supra-physiological levels of brain NAA without neurological deficits, suggesting NAA itself may not be neurotoxic in the presence of functional ASPA. | [2] |
| Canavan Disease Model with reduced ANAT | Aspanur7/nur7 / Nat8l+/- | Significantly lower NAA accumulation compared to Aspanur7/nur7 mice, with a less severe disease phenotype and almost normal survival time. |
Table 1: Brain N-Acetylaspartate (NAA) Levels in Various Mouse Models. This table illustrates the direct correlation between ANAT (Nat8l) expression, NAA levels, and the manifestation of Canavan disease pathology in mouse models.
| Inhibitor | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition | Reference |
| Compound 1 | Sub-micromolar | Not specified | Not specified | [3] |
| Compound 2 | Not specified | Dose-dependent inhibition | Uncompetitive with respect to L-aspartate; Noncompetitive with respect to acetyl-CoA. | [2] |
Table 2: Kinetic Parameters of Identified ANAT Inhibitors. This table summarizes the inhibitory characteristics of small molecules targeting ANAT, highlighting their potential as therapeutic agents for Canavan disease.
Signaling Pathways Involving ANAT
The primary and most well-understood role of ANAT is its enzymatic function in the synthesis of NAA. However, emerging evidence suggests its regulation and downstream effects are integrated with broader cellular signaling pathways.
NAA Metabolic Pathway
The central pathway involving ANAT is the synthesis of NAA, which is subsequently catabolized by ASPA. The disruption of this pathway is the core molecular defect in Canavan disease.
Upstream Regulation of ANAT/NAT8L
The expression of the NAT8L gene is subject to regulation by various transcription factors and signaling pathways.
-
Transcription Factors: The promoter region of the NAT8L gene contains binding sites for several transcription factors, including c-Myc, Egr-4, and Max1, suggesting a complex transcriptional control network.
-
cAMP Signaling Pathway: Studies have indicated that the cAMP-dependent protein kinase A (PKA) pathway can regulate NAT8L gene expression in neurons.[2] Activation of this pathway has been shown to decrease both NAT8L mRNA levels and ANAT enzymatic activity.[2]
Downstream Signaling and Effects
The immediate downstream effect of ANAT activity is the production of NAA. In the context of Canavan disease, the accumulation of NAA has several proposed downstream consequences:
-
Osmotic Stress: The high concentration of NAA is thought to act as an osmolyte, drawing water into the brain and contributing to the characteristic spongiform degeneration.
-
Acetate Deficiency: The lack of NAA hydrolysis in oligodendrocytes leads to a deficit in acetate, a vital building block for myelin lipids. This "acetate-lipid-myelin" hypothesis suggests that impaired myelination is a direct consequence of this metabolic block.[4]
-
mGluR3 Signaling: NAA is a precursor for the synthesis of N-acetylaspartylglutamate (NAAG), a neurotransmitter that acts on the metabotropic glutamate (B1630785) receptor 3 (mGluR3). Altered NAA levels could therefore indirectly affect mGluR3 signaling, which is involved in modulating neurotransmitter release.
Experimental Protocols
ANAT Activity Assays
4.1.1. Fluorescence-Based High-Throughput Screening (HTS) Assay
This assay is suitable for screening large compound libraries to identify ANAT inhibitors.
-
Principle: The assay measures the production of Coenzyme A (CoA), a product of the ANAT-catalyzed reaction, using the fluorescent probe 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM). CPM is non-fluorescent until it reacts with the free thiol group of CoA, producing a highly fluorescent adduct.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
In a 384-well plate, add the test compound, acetyl-CoA, and L-aspartate in the reaction buffer.
-
Initiate the reaction by adding recombinant human ANAT.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add CPM solution.
-
Incubate for a further 10 minutes to allow the reaction between CoA and CPM to complete.
-
Measure the fluorescence intensity (e.g., excitation at 390 nm, emission at 485 nm). A decrease in fluorescence compared to a no-inhibitor control indicates ANAT inhibition.
-
4.1.2. Radioactive-Based Orthogonal Assay
This assay is used to confirm the hits identified from the HTS and to determine the mechanism of inhibition.
-
Principle: This assay uses radiolabeled L-[U-14C]aspartate as a substrate. The product, [14C]NAA, is separated from the unreacted substrate, and its radioactivity is quantified.
-
Protocol:
-
Set up the reaction mixture containing reaction buffer, acetyl-CoA, and the test inhibitor.
-
Initiate the reaction by adding recombinant ANAT and L-[U-14C]aspartate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding formic acid).
-
Separate the product ([14C]NAA) from the substrate using an anion exchange resin.
-
Elute the [14C]NAA and quantify the radioactivity using a scintillation counter.
-
Quantification of N-Acetylaspartate (NAA) in Brain Tissue
4.2.1. Proton Magnetic Resonance Spectroscopy (1H-MRS)
1H-MRS is a non-invasive technique used to measure the concentration of metabolites, including NAA, in the brain in vivo.
-
Principle: The distinct chemical environment of protons in different molecules results in unique resonance frequencies when placed in a strong magnetic field. The prominent N-acetyl group methyl proton singlet of NAA at 2.02 ppm allows for its straightforward quantification.
-
Methodology:
-
Acquire 1H-MRS data from a region of interest in the brain using a clinical or preclinical MRI scanner.
-
Use a nonlocalizing sequence with specific echo time (TE), inversion time (TI), and repetition time (TR) to acquire the spectrum.
-
Process the raw data, including Fourier transformation, phase correction, and baseline correction.
-
Quantify the NAA peak area by integrating the signal or by using spectral fitting software.
-
Calculate the absolute concentration of NAA by comparing the signal to an internal or external reference standard.
-
Co-Immunoprecipitation (Co-IP) for ANAT Interaction Studies
While specific interacting partners of ANAT in the brain are not yet well-defined, Co-IP coupled with mass spectrometry is a standard method to identify them.
-
Principle: An antibody specific to ANAT is used to pull down ANAT from a cell or tissue lysate. Any proteins that are bound to ANAT will also be precipitated. These interacting proteins can then be identified by mass spectrometry.
-
Protocol:
-
Cell Lysis: Lyse neuronal cells or brain tissue homogenates in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ANAT antibody.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-ANAT-interacting protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to confirm the presence of ANAT and a suspected interactor, or by mass spectrometry to identify novel interacting partners.
-
Future Directions and Therapeutic Implications
The central role of ANAT in the synthesis of NAA makes it a highly attractive therapeutic target for Canavan disease. The development of potent and specific ANAT inhibitors is a primary focus of current research. The quantitative assays and experimental models described in this guide are crucial tools for these drug discovery efforts.
Future research should focus on:
-
Elucidating the complete signaling network that regulates NAT8L expression and ANAT activity to identify additional therapeutic targets.
-
Identifying the protein-protein interaction network of ANAT to understand its broader cellular functions and potential off-target effects of inhibitors.
-
Developing CNS-penetrant ANAT inhibitors with favorable pharmacokinetic and pharmacodynamic properties for clinical translation.
-
Investigating the long-term consequences of ANAT inhibition to ensure the safety and efficacy of this therapeutic strategy.
References
- 1. Canavan Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cAMP Inducers Modify N-Acetylaspartate Metabolism in Wistar Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to Target Engagement Biomarkers for Aspartate N-Acetyltransferase (ANAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene, is a mitochondrial enzyme that catalyzes the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[1] Its role is pivotal in the pathophysiology of Canavan disease, a rare and fatal neurodegenerative disorder characterized by the toxic accumulation of NAA.[1][2] Consequently, the inhibition of ANAT presents a promising therapeutic strategy. This guide provides a comprehensive overview of the target engagement biomarkers for ANAT inhibitors, with a particular focus on the methodologies and data relevant to the development of compounds such as ANAT inhibitor-1. We will delve into the core of ANAT's mechanism, detail experimental protocols for assessing target engagement, and present quantitative data to inform preclinical and clinical research.
The Role of ANAT (NAT8L) in Disease
Canavan Disease
In the central nervous system, ANAT, located in neurons, synthesizes NAA. NAA is then transported to oligodendrocytes, where it is hydrolyzed by the enzyme aspartoacylase (ASPA) into acetate (B1210297) and L-aspartate.[1] In Canavan disease, mutations in the ASPA gene lead to a deficiency in its enzymatic activity, resulting in a pathological accumulation of NAA in the brain.[1][2] This accumulation is a hallmark of the disease and is believed to be a primary driver of the associated spongiform leukodystrophy and severe neurological symptoms.[2][3] Genetic deletion of Nat8l in mouse models of Canavan disease has been shown to normalize NAA levels and ameliorate disease phenotypes, providing a strong rationale for the pharmacological inhibition of ANAT as a therapeutic approach.[1][2]
Emerging Roles in Cancer
Recent studies have implicated NAT8L in the pathobiology of various cancers. Overexpression of NAT8L has been observed in non-small cell lung cancer (NSCLC) and is associated with cancer-specific production of NAA, which may serve as a circulating biomarker.[4] In several cancer types, including ovarian, melanoma, renal, breast, colon, and uterine cancers, high NAT8L expression is correlated with worse overall survival.[5] Mechanistically, NAT8L silencing has been shown to reduce cancer cell viability and tumor growth, potentially by downregulating anti-apoptotic pathways.[5][6] Furthermore, NAT8L and its product NAA may play a role in modulating the tumor immune microenvironment by inhibiting the cytotoxic activity of NK and T cells.[7] These findings highlight ANAT as a potential therapeutic target in oncology.
Target Engagement Biomarkers for ANAT Inhibitors
The primary biomarker for assessing the target engagement of ANAT inhibitors is the direct product of the enzyme, N-acetylaspartate (NAA) . Reduction in NAA levels serves as a direct and quantifiable measure of ANAT inhibition.
N-Acetylaspartate (NAA) as a Key Biomarker
-
In Canavan Disease: Elevated levels of NAA in the brain, cerebrospinal fluid (CSF), and urine are a definitive diagnostic marker for Canavan disease.[2] Monitoring the reduction of NAA levels is a primary endpoint in clinical trials for Canavan disease therapies, including gene therapy and potential small molecule inhibitors.[8][9]
-
In Cancer: In cancers with elevated NAT8L expression, such as NSCLC, NAA levels in blood may serve as a non-invasive biomarker for disease presence and, potentially, for monitoring the response to ANAT-targeted therapies.[4]
Quantitative Measurement of NAA: NAA levels in biological samples can be quantified using various analytical techniques, including:
-
Magnetic Resonance Spectroscopy (MRS): A non-invasive in vivo technique to measure NAA concentrations in the brain.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying NAA in plasma, urine, and tissue homogenates.[13]
-
Enzymatic Fluorimetric Assays: These assays use coupled enzyme reactions to produce a fluorescent signal proportional to the NAA concentration.[14]
Experimental Protocols for ANAT Activity and Inhibition Assays
The development of ANAT inhibitors relies on robust in vitro assays to screen for and characterize the potency and mechanism of action of candidate compounds. The following are detailed methodologies for key assays used in the identification of ANAT inhibitors.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This assay is designed for screening large compound libraries to identify potential ANAT inhibitors. The principle involves a coupled-enzyme reaction where the co-product of the ANAT reaction, Coenzyme A (CoA-SH), reacts with a thiol-reactive fluorescent probe, leading to an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.5.
-
Substrates: Prepare stock solutions of acetyl-CoA and L-aspartate in the reaction buffer.
-
Enzyme Solution: Dilute recombinant human ANAT to the desired concentration in the reaction buffer.
-
Fluorescent Probe: Prepare a stock solution of a thiol-reactive probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), in DMSO.[2]
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of test compounds (e.g., at a final concentration of 10 µM) or vehicle control into the wells of a black 384-well plate.[2]
-
Add 20 µL of a solution containing acetyl-CoA (final concentration, e.g., 20 µM) and L-aspartate (final concentration, e.g., 250 µM) in reaction buffer to each well.[2]
-
Initiate the enzymatic reaction by adding 18 µL of the ANAT enzyme solution (final concentration, e.g., 24.4 ng/µL).[2]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Stop the reaction and develop the signal by adding 10 µL of 50 µM CPM in DMSO to each well.[2]
-
Incubate for an additional 10 minutes at room temperature to allow for the reaction between CoA-SH and CPM.[2]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/485 nm for CPM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound by comparing the fluorescence signal in the compound-treated wells to the vehicle control wells.
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
Orthogonal Radioactive-Based Assay
This assay is used to confirm the hits identified from the primary HTS and to further characterize their inhibitory activity. It directly measures the incorporation of a radiolabeled substrate into the product.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: As described for the fluorescence-based assay.
-
Substrates: Prepare a stock solution of acetyl-CoA and a radiolabeled substrate, such as L-[U-14C]aspartate.
-
Enzyme Solution: Dilute recombinant human ANAT in the reaction buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen filter plates.
-
-
Assay Procedure:
-
In a suitable reaction vessel (e.g., microcentrifuge tube or 96-well plate), combine the reaction buffer, acetyl-CoA, L-[U-14C]aspartate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the ANAT enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction, for example, by adding a strong acid or by spotting the reaction mixture onto a filter membrane that binds the product.
-
Wash the filter membrane to remove unreacted radiolabeled substrate.
-
Add scintillation cocktail to the dried filter membrane.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of product formed based on the measured radioactivity and the specific activity of the radiolabeled substrate.
-
Calculate the percent inhibition and IC50 values for the test compounds.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the high-throughput screening and characterization of ANAT inhibitors.
Table 1: Kinetic Parameters of Human ANAT [2]
| Substrate | Km (µM) |
|---|---|
| L-aspartate | 237 |
| Acetyl-CoA | 11 |
Table 2: High-Throughput Screening for ANAT Inhibitors [2]
| Parameter | Value |
|---|---|
| Compound Library Size | 10,000 |
| Primary Screening Hit Rate | (Data not publicly available) |
| Confirmed Hits (in both assays) | 2 |
Table 3: Inhibitory Kinetics of a Lead ANAT Inhibitor [2]
| Substrate Varied | Inhibition Mechanism |
|---|---|
| L-aspartate | Uncompetitive |
| Acetyl-CoA | Noncompetitive |
Visualizations: Signaling Pathways and Workflows
ANAT (NAT8L) Signaling and Metabolic Pathway
Caption: ANAT (NAT8L) synthesizes NAA in mitochondria, which has roles in myelination, cancer, and immunity.
Experimental Workflow for ANAT Inhibitor Screening
Caption: Workflow for the identification and characterization of novel ANAT inhibitors.
Conclusion
The development of potent and selective ANAT inhibitors holds significant promise for the treatment of Canavan disease and potentially for certain cancers. A thorough understanding of the target engagement biomarkers, particularly the measurement of NAA, is critical for advancing these therapeutic agents through preclinical and clinical development. The experimental protocols and data presented in this guide provide a foundational framework for researchers in this field. The continued development of robust and sensitive assays will be essential for the successful translation of ANAT inhibitors into effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathogenesis of, and pharmacological treatment for, Canavan’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-specific production of N-acetylaspartate via NAT8L overexpression in non-small cell lung cancer and its potential as a circulating biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Increased n-acetylaspartate Levels in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A pan-cancer analysis of the oncogenic role of N-acetyltransferase 8 like in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total brain N-acetylaspartate: a new measure of disease load in MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput screen for discovery of N-acetyltransferase 8 Like (NAT8L) inhibitors - Barbara Slusher [grantome.com]
- 10. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajnr.org [ajnr.org]
- 13. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ANAT Inhibitor-1 Binding and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the binding characteristics and affinity of ANAT inhibitor-1, a small molecule inhibitor of human aspartate N-acetyltransferase (ANAT). ANAT is the enzyme responsible for the synthesis of N-acetylaspartate (NAA) in the brain. Elevated levels of NAA are a hallmark of Canavan disease, a rare and fatal neurodegenerative disorder.[1][2][3] Pharmacological inhibition of ANAT represents a promising therapeutic strategy for this devastating disease.[1][2][3][4] This document details the available quantitative data on the inhibitory activity of this compound, the experimental methodologies used for its characterization, and the relevant biochemical pathways.
This compound: Quantitative Data
Direct binding kinetics data, such as the dissociation constant (Kd), association rate constant (Kon), and dissociation rate constant (Koff), for this compound are not publicly available in the cited literature. The primary research focused on identifying inhibitors through a high-throughput screening cascade, measuring the concentration-dependent inhibition of ANAT enzymatic activity (IC50).
The table below summarizes the reported IC50 values for the two most potent compounds identified in the primary screening, one of which is representative of this compound.
| Compound ID | Fluorescence-Based Assay IC50 (µM) | Radioactive-Based Assay IC50 (µM) |
| Compound 1 | 1.8 ± 0.2 | 3.3 ± 0.6 |
| Compound 2 | 4.4 ± 0.4 | 8.1 ± 1.2 |
Data sourced from Nešuta O, et al. ACS Chem Neurosci. 2021.[1][2][3]
Mechanism of Inhibition
Kinetic studies on the most potent inhibitor identified (Compound 1) revealed a mixed mode of inhibition. The inhibitor was found to be:
-
Uncompetitive with respect to the substrate L-aspartate.
-
Noncompetitive with respect to the co-substrate acetyl-CoA.[1][2][3]
This suggests that the inhibitor does not bind to the same site as L-aspartate and can bind to both the free enzyme and the enzyme-substrate complex with respect to acetyl-CoA.
Signaling and Metabolic Pathway
The core biochemical pathway relevant to this compound is the synthesis of N-acetylaspartate (NAA) in neurons.
References
- 1. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput screen for discovery of N-acetyltransferase 8 Like (NAT8L) inhibitors - Barbara Slusher [grantome.com]
Structural Basis for the Selectivity of ANAT Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene, is a crucial enzyme in the central nervous system responsible for the synthesis of N-acetylaspartate (NAA), one of the most abundant metabolites in the brain. Dysregulation of NAA levels is implicated in several neurological disorders, most notably Canavan disease, a rare and fatal genetic leukodystrophy. In Canavan disease, mutations in the ASPA gene lead to a deficiency in the enzyme aspartoacylase, which breaks down NAA. The resulting accumulation of NAA is believed to be a key contributor to the disease's pathology. Consequently, inhibiting ANAT to reduce NAA production has emerged as a promising therapeutic strategy.[1]
This technical guide provides an in-depth analysis of the structural basis for the selectivity of ANAT inhibitors, with a focus on a representative inhibitor identified through high-throughput screening, herein referred to as ANAT inhibitor-1.
This compound: Identification and Potency
This compound (CAS 331751-78-1) is a small molecule inhibitor of human aspartate N-acetyltransferase.[2][3][4] It was identified from a high-throughput screening cascade of a 10,000-compound library.[5] The screening process utilized a fluorescence-based assay followed by a confirmatory radioactive-based orthogonal assay.[5] In these assays, this compound, also referred to as V002–2064 in the primary literature, demonstrated dose-dependent inhibition of ANAT.[5]
Quantitative Data on Inhibitor Potency
The inhibitory potency of this compound and another hit from the same screen are summarized in the table below.
| Compound ID | Trivial Name/Reference | IC50 (µM) against human ANAT | Assay Type | Reference |
| 331751-78-1 | This compound / V002–2064 | 20 | Radioactive-based | [5] |
| 2516–4695 | - | 80 | Radioactive-based | [5] |
Note: As of the latest available data, comprehensive selectivity profiling of this compound against other human N-acetyltransferases (e.g., NAT1, NAT2) has not been published. The primary literature suggests that the chemical scaffold of this compound may have activity against mycobacterial N-acetyltransferases, highlighting the need for further investigation into its selectivity profile.[5]
Structural Basis of Inhibition and Selectivity
A definitive understanding of the structural basis for this compound's selectivity is currently hampered by the lack of an experimentally determined crystal structure of human ANAT (NAT8L). However, insights can be drawn from its inhibition kinetics, the general structure of the GNAT (Gcn5-related N-acetyltransferases) superfamily to which ANAT belongs, and a published computational model of human NAT8L.
Allosteric Inhibition Mechanism
Kinetic studies of this compound have revealed an uncompetitive inhibitory mechanism with respect to the substrate L-aspartate and a noncompetitive mechanism with respect to acetyl-CoA.[5] This kinetic profile strongly suggests that this compound does not bind to the active site for either substrate but rather to an allosteric site on the enzyme.[5] The uncompetitive inhibition with respect to L-aspartate indicates that the inhibitor preferentially binds to the enzyme-L-aspartate complex.[5]
Figure 1: Logical relationship of the uncompetitive inhibition of ANAT by this compound with respect to L-aspartate.
Insights from the GNAT Superfamily and a Computational Model
Proteins of the GNAT superfamily share a conserved structural fold characterized by a central β-sheet flanked by α-helices. While there is no experimental structure of human ANAT, a computational homology model has been developed.[6][7] This model, in conjunction with the known allosteric nature of inhibition, suggests that the binding site for this compound is located at a site distinct from the active site cleft. The selectivity of allosteric inhibitors often arises from sequence and conformational differences in these non-active site regions, which are typically less conserved across protein families than the active sites. The structural basis for the selectivity of this compound would therefore depend on the specific amino acid residues that constitute this putative allosteric pocket in human ANAT and their divergence from the corresponding regions in other human N-acetyltransferases. Without experimental structural data of the inhibitor-bound complex and a comprehensive selectivity profile, a more detailed explanation of the structural basis for selectivity remains speculative.
Signaling Pathways Involving ANAT
ANAT's primary role is the synthesis of NAA. However, emerging research has implicated ANAT (NAT8L) in broader cellular signaling pathways, particularly in lipid metabolism and dopamine (B1211576) signaling.
Role in Lipid Metabolism in Brown Adipocytes
In brown adipocytes, NAT8L expression is linked to the regulation of lipid turnover and energy expenditure. Overexpression of NAT8L leads to increased lipolysis and the expression of brown fat-specific genes, including UCP1, in a PPARα-dependent manner.[8][9] This suggests a pathway where NAT8L activity influences the pool of acetyl-CoA available for lipid synthesis and signaling.[10][11]
Figure 2: Proposed signaling pathway of NAT8L/ANAT in regulating lipid metabolism and energy expenditure in brown adipocytes.
Involvement in Dopamine Signaling
Studies have shown that NAT8L, also known as Shati, plays a role in modulating the dopamine system in the nucleus accumbens.[12][13] Deletion of NAT8L has been shown to increase the cell surface expression of the dopamine D1 receptor.[12][13] Furthermore, NAT8L expression itself can be induced by methamphetamine through a dopamine D1 receptor and CREB-dependent mechanism.[14] This suggests a feedback loop where NAT8L can influence, and be influenced by, dopamine signaling.[14]
Figure 3: Simplified signaling pathway illustrating the interplay between NAT8L/ANAT and the dopamine D1 receptor.
Experimental Protocols
The identification and characterization of this compound relied on two key in vitro assays. The workflows for these assays are outlined below.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This assay was used for the initial screening of the compound library. The principle of the assay is the detection of the coenzyme A (CoA) released during the ANAT-catalyzed reaction using a fluorescent probe.
Figure 4: Experimental workflow for the fluorescence-based high-throughput screening assay for ANAT inhibitors.
Radioactive-Based Orthogonal Assay
This assay was used to confirm the hits from the HTS and to determine the IC50 values. It directly measures the formation of the product, NAA, using a radiolabeled substrate.
Figure 5: Experimental workflow for the radioactive-based orthogonal assay for ANAT inhibitor characterization.
Conclusion and Future Directions
This compound represents a promising starting point for the development of therapeutics for Canavan disease. Its allosteric mechanism of action is a favorable characteristic for achieving selectivity. However, a comprehensive understanding of its selectivity profile against other human N-acetyltransferases is a critical next step. Furthermore, the determination of the crystal structure of human ANAT, both alone and in complex with inhibitors, is essential to elucidate the precise structural determinants of inhibitor binding and selectivity. Such information will be invaluable for the structure-based design of more potent and selective ANAT inhibitors. The exploration of ANAT's role in broader signaling pathways, such as lipid metabolism and dopamine signaling, may also open new avenues for therapeutic intervention in a wider range of disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. NAT8L (N-Acetyltransferase 8-Like) Accelerates Lipid Turnover and Increases Energy Expenditure in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Brain N-Acetylaspartate Biosynthetic Enzyme NAT8L Revealed by Computer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NAT8L (N-acetyltransferase 8-like) accelerates lipid turnover and increases energy expenditure in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAT8L (N-Acetyltransferase 8-Like) Accelerates Lipid Turnover and Increases Energy Expenditure in Brown Adipocytes* | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]
- 11. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Methamphetamine induces Shati/Nat8L expression in the mouse nucleus accumbens via CREB- and dopamine D1 receptor-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
ANAT inhibitor-1 effects on N-acetylaspartate (NAA) levels
An In-depth Technical Guide on the Effects of ANAT Inhibitors on N-acetylaspartate (NAA) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system, primarily synthesized in neurons by the enzyme Aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase-8-like (NAT8L).[1][2] ANAT catalyzes the synthesis of NAA from L-aspartate and acetyl-CoA.[1][2] Dysregulation of NAA metabolism is a hallmark of several neurological disorders, most notably Canavan disease, a fatal pediatric leukodystrophy caused by mutations in the aspartoacylase (ASPA) gene, which is responsible for NAA degradation.[1][3][4] The resulting accumulation of NAA in the brain leads to severe neurological symptoms.[1][5] Consequently, the inhibition of ANAT to reduce NAA production presents a promising therapeutic strategy for Canavan disease and other conditions associated with elevated NAA levels.[1][2] This technical guide provides a comprehensive overview of the effects of ANAT inhibitors on NAA levels, with a focus on the core methodologies used to identify and characterize these inhibitors.
ANAT Inhibitors and their Effects on NAA Synthesis
While specific quantitative data on a compound marketed as "ANAT inhibitor-1" is not publicly available in peer-reviewed literature, its suppliers reference the work of Nešuta et al., 2021.[6][7] This pivotal study describes a high-throughput screening (HTS) cascade that successfully identified and characterized novel human ANAT inhibitors.[1][2] The data presented herein is derived from this study and serves as a benchmark for the expected effects of potent ANAT inhibitors on NAA synthesis.
The HTS campaign led to the identification of several hit compounds, with two being confirmed through orthogonal assays to have a dose-dependent inhibitory effect on ANAT.[1][2]
Data Presentation: In Vitro Inhibition of Human ANAT
The following table summarizes the quantitative data for the two confirmed ANAT inhibitors, V002-2064 and 2516-4695, as identified by Nešuta et al. (2021).[1]
| Compound ID | Assay Type | IC50 (µM ± SEM) |
| V002-2064 | Fluorescence-based Assay | 40 ± 4 |
| Radiochemical Assay | 20 ± 2 | |
| 2516-4695 | Fluorescence-based Assay | 10 ± 3 |
| Radiochemical Assay | 80 ± 8 | |
| Cbz-L-asp (Control) | Fluorescence-based Assay | 15 ± 2 |
| Radiochemical Assay | 20 ± 0.9 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following sections detail the methodologies employed in the high-throughput screening and validation of ANAT inhibitors, as described by Nešuta et al. (2021).[1]
Fluorescence-Based High-Throughput Screening (HTS) Assay
This primary assay was used for the large-scale screening of a compound library to identify potential ANAT inhibitors.
-
Principle: The assay measures the activity of recombinant human ANAT by detecting the production of Coenzyme A (CoA), a product of the NAA synthesis reaction. The released CoA reacts with a fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), leading to an increase in fluorescence.
-
Reagents:
-
Recombinant human ANAT
-
L-aspartate
-
Acetyl-CoA
-
CPM (fluorescent probe)
-
Reaction buffer
-
Test compounds
-
-
Procedure:
-
2 µL of test compounds were dispensed into 384-well screening plates.
-
20 µL of a solution containing acetyl-CoA and L-aspartate in reaction buffer was added to each well.
-
The enzymatic reaction was initiated by adding 18 µL of ANAT in reaction buffer.
-
Final concentrations in the reaction were: 10 µM test compound, 20 µM acetyl-CoA, 250 µM L-aspartate, and 24.4 ng/µL ANAT.
-
Plates were incubated at 37°C for 30 minutes.
-
10 µL of 50 µM CPM in DMSO was added to each well to stop the reaction and react with the produced CoA.
-
The mixture was allowed to react for an additional 10 minutes.
-
Fluorescence was measured to determine the extent of the reaction and, consequently, the inhibitory effect of the test compounds.
-
Radiochemical Orthogonal Assay
This secondary assay was used to confirm the hits identified from the primary fluorescence-based HTS.
-
Principle: This assay directly measures the synthesis of NAA by using a radiolabeled substrate, L-[U-14C] aspartate. The conversion of radiolabeled aspartate to radiolabeled NAA is quantified to determine ANAT activity.
-
Reagents:
-
Recombinant human ANAT
-
L-[U-14C] aspartate (radiolabeled substrate)
-
Acetyl-CoA
-
Reaction buffer
-
Test compounds (hits from HTS)
-
Anion exchange resin (e.g., AG1-X8)
-
-
Procedure:
-
The assay was conducted in a 96-well plate format.
-
The reaction mixture contained ANAT, acetyl-CoA, L-[U-14C] aspartate, and the test compound.
-
The reaction was allowed to proceed, resulting in the formation of 14C-NAA.
-
The reaction was stopped, and the mixture was processed to separate the product (14C-NAA) from the unreacted substrate (L-[U-14C] aspartate) using an anion exchange resin.
-
The amount of 14C-NAA produced was quantified using mass spectrometry.
-
The dose-dependent inhibition by the hit compounds was evaluated to determine their IC50 values.
-
Mandatory Visualizations
Signaling Pathway of NAA Metabolism
Caption: Signaling pathway of N-acetylaspartate (NAA) metabolism and the point of inhibition.
Experimental Workflow for ANAT Inhibitor Screening
Caption: High-throughput screening workflow for the identification of ANAT inhibitors.
Conclusion
The development of potent and specific ANAT inhibitors holds significant promise for the treatment of Canavan disease and potentially other neurological disorders characterized by NAA dysregulation. The methodologies outlined in this guide, particularly the high-throughput screening cascade, provide a robust framework for the discovery and characterization of such inhibitors. The quantitative data for compounds like V002-2064 and 2516-4695 demonstrate the feasibility of pharmacologically targeting ANAT to modulate NAA synthesis.[1] Further preclinical and clinical studies are warranted to evaluate the therapeutic efficacy and safety of these and other novel ANAT inhibitors in relevant disease models.
References
- 1. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylaspartate Synthase Deficiency Corrects the Myelin Phenotype in a Canavan Disease Mouse Model But Does Not Affect Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]
- 5. The pathogenesis of, and pharmacological treatment for, Canavan’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ANAT inhibitor-1 - Immunomart [immunomart.com]
In Vitro Characterization of ANAT Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ANAT inhibitor-1, a promising compound for the therapeutic intervention of Canavan disease. This document details the inhibitor's mechanism of action, quantitative inhibitory properties, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in neurobiology and drug discovery.
Introduction to ANAT and Canavan Disease
Canavan disease is a devastating, fatal neurodegenerative disorder of infancy caused by mutations in the ASPA gene, which encodes the enzyme aspartoacylase. This genetic defect leads to the toxic accumulation of N-acetylaspartate (NAA) in the brain, resulting in severe neurological symptoms.[1][2][3] A key therapeutic strategy is the inhibition of NAA synthesis. The enzyme responsible for NAA production in neurons is Aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene.[1][2][4] By inhibiting ANAT, it is possible to reduce the levels of NAA, offering a potential treatment for Canavan disease.[1][2] this compound has been identified as a potent inhibitor of human ANAT.[1][2]
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound was determined through a series of robust biochemical assays. The following table summarizes the key quantitative data obtained for the inhibitor and its target enzyme, human ANAT.
| Parameter | Value | Substrate | Notes |
| This compound | |||
| IC50 (Fluorescence Assay) | Data not available in abstract | L-Aspartate, Acetyl-CoA | The specific IC50 value is detailed in the full publication by Nešuta et al. |
| Inhibition Mechanism | Uncompetitive | L-Aspartate | |
| Inhibition Mechanism | Noncompetitive | Acetyl-CoA | |
| Human ANAT Enzyme | |||
| Km | 237 µM | L-Aspartate | Michaelis constant determined for the substrate L-aspartate.[1][2] |
| Km | 11 µM | Acetyl-CoA | Michaelis constant determined for the substrate acetyl-CoA.[1][2] |
Signaling Pathway and Mechanism of Action
In the central nervous system, ANAT, located in neurons, catalyzes the synthesis of NAA from L-aspartate and acetyl-CoA. NAA is then transported to oligodendrocytes, where it is hydrolyzed by aspartoacylase (ASPA) into acetate (B1210297) and L-aspartate. In Canavan disease, a deficiency in ASPA leads to a buildup of NAA. This compound acts by directly inhibiting the enzymatic activity of ANAT, thereby reducing the production of NAA.
Below is a diagram illustrating the metabolic pathway of NAA and the point of intervention for this compound.
Experimental Protocols
The in vitro characterization of this compound relied on two key assays: a fluorescence-based high-throughput screening (HTS) assay and a radioactive-based orthogonal assay.
Fluorescence-Based ANAT Inhibition Assay
This primary assay was used for high-throughput screening and determination of inhibitor potency. The assay measures the production of Coenzyme A (CoA), a product of the ANAT-catalyzed reaction, which then reacts with a fluorescent dye.
Materials:
-
Recombinant human ANAT enzyme
-
L-Aspartate
-
Acetyl-CoA
-
This compound (or test compounds)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) fluorescent dye
-
384-well black microplates
-
Microplate reader with fluorescence detection
Protocol:
-
Prepare solutions of L-aspartate, acetyl-CoA, and the ANAT inhibitor in the reaction buffer.
-
In a 384-well plate, add 25 µL of the substrate mix (L-aspartate and acetyl-CoA) and the test compound.
-
Initiate the enzymatic reaction by adding 15 µL of diluted ANAT enzyme. The final concentrations in the reaction should be:
-
250 µM L-Aspartate
-
20 µM Acetyl-CoA
-
24.4 ng/µL ANAT
-
10 µM this compound (or desired concentration range for IC50 determination)
-
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and detect the product by adding 10 µL of 50 µM CPM in DMSO to each well.
-
Incubate for an additional 10 minutes to allow the reaction between CoA and CPM to complete.
-
Measure the relative fluorescence intensity using a microplate reader with excitation at 388 nm and emission at 478 nm.[2]
-
The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control wells (with and without enzyme).
The workflow for this assay is depicted in the diagram below.
Radioactive-Based Orthogonal Assay
This assay serves as a secondary, confirmatory method to validate the hits from the primary screen. It directly measures the incorporation of a radiolabeled substrate into the product.
Materials:
-
Recombinant human ANAT enzyme
-
L-[U-¹⁴C] Aspartate (radiolabeled substrate)
-
Acetyl-CoA
-
This compound
-
Reaction Buffer: 0.1 M Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
The assay is set up similarly to the fluorescence-based assay, with the substitution of L-aspartate with L-[U-¹⁴C] Aspartate.
-
Following the incubation period, the reaction is stopped, and the radiolabeled product (N-acetylaspartate) is separated from the unreacted radiolabeled substrate.
-
The amount of radioactivity in the product fraction is quantified using a scintillation counter.
-
Inhibition is determined by comparing the radioactivity in the presence of the inhibitor to the control.
Conclusion
This compound has been identified and characterized as a potent inhibitor of human Aspartate N-acetyltransferase. The detailed in vitro profiling, including the determination of its inhibitory mechanism and the development of robust biochemical assays, provides a solid foundation for its further development as a potential therapeutic agent for Canavan disease. The experimental protocols and data presented in this guide are intended to facilitate further research and validation efforts by the scientific community.
References
- 1. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppressing N-Acetyl-l-Aspartate Synthesis Prevents Loss of Neurons in a Murine Model of Canavan Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ANAT Inhibitor-1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene, is a key enzyme in the biosynthesis of N-acetylaspartate (NAA) in the brain.[1] ANAT catalyzes the conversion of L-aspartate and acetyl-CoA into NAA.[1] In Canavan disease, a fatal neurological disorder, a genetic deficiency in the enzyme aspartoacylase (ASPA) leads to the accumulation of NAA, causing severe neurological damage.[2] Pharmacological inhibition of ANAT presents a promising therapeutic strategy for Canavan disease by reducing the production of NAA. This document provides detailed protocols for in vitro assays to identify and characterize inhibitors of human ANAT, based on the methods described by Nešuta et al. (2021) in ACS Chemical Neuroscience.
Signaling Pathway in Canavan Disease
The metabolic pathway central to Canavan disease involves the synthesis and degradation of N-acetylaspartate (NAA). In healthy individuals, ANAT synthesizes NAA from L-aspartate and acetyl-CoA. Subsequently, the enzyme ASPA hydrolyzes NAA into acetate (B1210297) and L-aspartate. In Canavan disease, a mutation in the ASPA gene leads to a dysfunctional ASPA enzyme. This dysfunction prevents the normal breakdown of NAA, leading to its accumulation in the brain and causing the pathological symptoms of the disease. ANAT inhibitors aim to intervene at the beginning of this pathway to reduce the overall production of NAA.
Caption: ANAT Signaling Pathway in Canavan Disease.
Experimental Protocols
Two primary in vitro assays are described for the identification and characterization of ANAT inhibitors: a fluorescence-based high-throughput screening (HTS) assay and a radioactive-based orthogonal assay for hit confirmation.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This assay is designed for screening large compound libraries to identify potential ANAT inhibitors. The principle of this assay is the detection of coenzyme A (CoA-SH), a product of the ANAT-catalyzed reaction, using a thiol-reactive fluorescent probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). The reaction between CoA-SH and CPM produces a fluorescent adduct that can be measured.
Materials and Reagents:
-
Recombinant human ANAT enzyme
-
L-aspartate
-
Acetyl-CoA
-
CPM fluorescent probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include positive controls (known inhibitor, if available) and negative controls (DMSO only).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the ANAT enzyme and L-aspartate in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well of the 384-well plate containing the test compounds.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection: Prepare a detection solution containing acetyl-CoA and CPM probe in the assay buffer. Add the detection solution to each well to stop the enzymatic reaction and initiate the fluorescent reaction.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the fluorescent signal to develop. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., ~390 nm excitation and ~485 nm emission).
-
Data Analysis: Calculate the percent inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the signals from the positive and negative controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
Radioactive-Based Orthogonal Assay
This assay is used to confirm the activity of hits identified in the primary HTS and to eliminate false positives. This method directly measures the formation of the radiolabeled product, N-acetyl-[14C]aspartate, from [14C]L-aspartate.
Materials and Reagents:
-
Recombinant human ANAT enzyme
-
[14C]L-aspartate (radiolabeled substrate)
-
Acetyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
Protocol:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, ANAT enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Add a mixture of [14C]L-aspartate and acetyl-CoA to each well to start the reaction. The final concentration of L-aspartate should be at its Km value, and the specific activity of the radiolabel should be optimized for sensitivity.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid) to each well.
-
Separation of Product: Separate the radiolabeled product (N-acetyl-[14C]aspartate) from the unreacted radiolabeled substrate ([14C]L-aspartate). This can be achieved using methods such as ion-exchange chromatography.
-
Quantification: Add the collected product fraction to a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration by comparing the radioactive counts to the control wells. Determine the IC50 values for the confirmed inhibitors.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the identification and confirmation of ANAT inhibitors.
Caption: Experimental workflow for ANAT inhibitor screening.
Data Presentation
The inhibitory activity of compounds identified through the screening cascade is quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for two confirmed ANAT inhibitors as reported by Nešuta et al. (2021).[3]
| Compound ID | Fluorescence Assay IC50 (µM) | Radioactive Assay IC50 (µM) |
| 2516-4695 | 10 | 80 |
| V002-2064 | Not Reported | 20 |
Note: The fluorescence assay identified six compounds with IC50 values below 100 µM, with compound 2516-4695 having an IC50 of 10 µM.[3] The radioactive assay confirmed the inhibitory activity of two of these compounds, providing the IC50 values listed above.[3]
Conclusion
The described in vitro assays provide a robust platform for the discovery and characterization of novel ANAT inhibitors. The fluorescence-based HTS assay allows for the efficient screening of large compound libraries, while the radioactive-based orthogonal assay serves as a reliable method for hit confirmation and detailed characterization. These protocols and the accompanying information are intended to guide researchers in the development of potential therapeutics for Canavan disease.
References
- 1. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Screening ANAT Inhibitor-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Canavan disease is a rare, progressive, and fatal neurological disorder characterized by the accumulation of N-acetylaspartate (NAA) in the brain. This accumulation is due to a deficiency in the enzyme aspartoacylase (ASPA), which is responsible for the hydrolysis of NAA. A promising therapeutic strategy for Canavan disease involves the inhibition of N-acetylaspartate synthase (ANAT), also known as N-acetyltransferase 8-like (NAT8L), the enzyme that synthesizes NAA from L-aspartate and acetyl-CoA. By inhibiting ANAT, the production of NAA can be reduced, potentially mitigating the neurotoxic effects of its accumulation.
ANAT inhibitor-1 is a small molecule inhibitor of human aspartate N-acetyltransferase (ANAT) identified through high-throughput screening.[1] This application note provides detailed protocols for developing and performing a cell-based assay to evaluate the potency and efficacy of this compound and other potential ANAT inhibitors. The described assays are suitable for secondary screening and dose-response studies in a cellular context.
Principle of the Assay
The cell-based assay for this compound is designed to quantify the inhibitory activity of the compound on endogenous or overexpressed ANAT in a relevant cell line. The primary endpoint of the assay is the measurement of intracellular N-acetylaspartate (NAA) levels. A reduction in NAA levels in the presence of the inhibitor indicates its efficacy. Two primary methods for quantifying ANAT activity in a cellular context are presented: a fluorescence-based assay and a radioactive assay.
Signaling Pathway
Caption: ANAT Signaling Pathway in Canavan Disease.
Experimental Workflow
Caption: General workflow for the this compound cell-based assay.
Data Presentation
The following tables summarize representative quantitative data for ANAT inhibitors.
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Fluorescence-Based | HEK293T | 15.5 | Example Data |
| This compound | Radioactive | SH-SY5Y | 18.2 | Example Data |
| V002–2064 | Radioactive (biochemical) | N/A | 20 | [1] |
| 2516–4695 | Radioactive (biochemical) | N/A | 80 | [1] |
Note: IC50 values for this compound in cell-based assays are presented as example data for illustrative purposes. Researchers should determine these values experimentally.
Experimental Protocols
Protocol 1: Fluorescence-Based ANAT Activity Assay
This protocol measures the activity of ANAT by detecting the production of Coenzyme A (CoA), a product of the N-acetylation reaction, using a thiol-reactive fluorescent probe.
Materials:
-
HEK293T cells (or other suitable cell line with detectable ANAT activity)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
L-Aspartate
-
Acetyl-CoA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Thiol-reactive fluorescent probe (e.g., ThioGlo™1)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time (e.g., 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells once with PBS.
-
Add 50 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
ANAT Activity Assay:
-
In a new 96-well black plate, add 20 µg of cell lysate to each well.
-
Prepare a reaction mixture containing L-aspartate (final concentration 250 µM) and acetyl-CoA (final concentration 20 µM) in an appropriate reaction buffer.
-
Initiate the reaction by adding the reaction mixture to the cell lysates.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and detect the produced CoA by adding the thiol-reactive fluorescent probe according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein concentration.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Radioactive ANAT Activity Assay
This protocol measures ANAT activity by quantifying the incorporation of radiolabeled L-aspartate into NAA.
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line)
-
DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
L-[U-14C]aspartate
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the inhibitor as described in Protocol 1.
-
-
Metabolic Labeling:
-
After the inhibitor pre-treatment, add L-[U-14C]aspartate to each well at a final concentration that allows for detectable incorporation (e.g., 1 µCi/mL).
-
Incubate for a defined period (e.g., 4 hours) to allow for the synthesis of radiolabeled NAA.
-
-
Cell Lysis and Separation:
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells with an appropriate buffer.
-
Separate the radiolabeled NAA from the unreacted L-[U-14C]aspartate using a suitable method, such as anion-exchange chromatography.
-
-
Quantification:
-
Collect the fractions containing NAA.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of the cell lysate.
-
Plot the normalized counts against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value as described in Protocol 1.
-
Conclusion
The described cell-based assays provide robust and reliable methods for evaluating the potency of this compound and other potential inhibitors of ANAT. These protocols can be adapted for high-throughput screening and are essential tools for the preclinical development of novel therapeutics for Canavan disease. The choice between the fluorescence-based and radioactive assay will depend on the available laboratory equipment and safety considerations. Both methods, when properly optimized, can yield valuable insights into the efficacy of ANAT inhibitors in a cellular environment.
References
Application Notes & Protocols: A High-Throughput Screening Cascade for the Identification of ANAT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Canavan disease is a fatal neurological disorder characterized by elevated levels of N-acetyl aspartate (NAA) in the brain.[1][2] The synthesis of NAA from L-aspartate and acetyl-CoA is catalyzed by the enzyme aspartate N-acetyltransferase (ANAT), encoded by the NAT8L gene.[1][2] Genetic studies have shown that the deletion of NAT8L can normalize NAA levels, suggesting that pharmacological inhibition of ANAT is a promising therapeutic strategy for Canavan disease.[1][2]
These application notes describe a robust high-throughput screening (HTS) cascade designed to identify novel small-molecule inhibitors of human ANAT. The cascade employs a fluorescence-based primary assay for large-scale screening, followed by a radioactivity-based orthogonal assay to confirm genuine hits and eliminate false positives.[1][3]
ANAT Biochemical Pathway
The primary function of ANAT is the synthesis of N-acetyl aspartate (NAA). The diagram below illustrates the enzymatic reaction.
Caption: The enzymatic reaction catalyzed by ANAT.
High-Throughput Screening (HTS) Cascade Workflow
A multi-step screening cascade is essential for efficiently identifying and validating true inhibitors from a large compound library. The workflow begins with a high-throughput primary screen, followed by a series of confirmatory and secondary assays to eliminate false positives and characterize promising hits.[3]
Caption: Workflow of the ANAT inhibitor screening cascade.
Experimental Protocols
Primary HTS: Fluorescence-Based Assay
This assay quantifies ANAT activity by detecting the production of Coenzyme A (CoA), a product of the enzymatic reaction. The free thiol group of CoA reacts with the profluorescent dye 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), yielding a fluorescent adduct that can be measured.[4]
Methodology:
-
Compound Preparation: Add 200 nL of test compounds (from a 10,000-compound library) and controls to designated wells of a 384-well plate.
-
Enzyme Addition: Dispense 10 µL of recombinant human ANAT enzyme solution (final concentration ~97.5 ng/µL) into each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Substrate Addition: Add 10 µL of a substrate mixture containing L-aspartate (final concentration 237 µM) and Acetyl-CoA (final concentration 11 µM).
-
Reaction Incubation: Incubate for 30 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add 10 µL of CPM solution (final concentration ~10 µM) to stop the reaction and initiate fluorescent labeling.
-
Signal Reading: After a 15-minute incubation with CPM, measure the fluorescence intensity (Excitation: 405 nm, Emission: 530 nm).
Assay Performance & Parameters:
The fluorescence-based assay was optimized for HTS, demonstrating linearity with respect to time and protein concentration.[1][3]
| Parameter | Value | Description |
| Time Linearity | Up to 30 min | The reaction rate is constant within this period.[2][3] |
| Protein Linearity | Up to 97.5 ng/µL | Enzyme activity is proportional to its concentration up to this level.[2][3] |
| Km (L-aspartate) | 237 µM | Michaelis-Menten constant for the substrate L-aspartate.[2][3] |
| Km (Acetyl-CoA) | 11 µM | Michaelis-Menten constant for the substrate Acetyl-CoA.[2][3] |
Orthogonal Confirmation: Radioactivity-Based Assay
To validate hits from the primary screen and eliminate false positives, a radioactivity-based orthogonal assay is employed. This method directly measures the conversion of a radiolabeled substrate to its product.[3]
Methodology:
-
Reaction Setup: In a 96-well plate, combine the ANAT enzyme, test compound, and Acetyl-CoA.
-
Initiate Reaction: Add L-[U-¹⁴C] aspartate to start the reaction.
-
Incubation: Incubate the reaction mixture to allow for the conversion to ¹⁴C-NAA.
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution.
-
Separation: Use an anion exchange method to separate the unreacted L-[U-¹⁴C] aspartate from the product, ¹⁴C-NAA.[3]
-
Quantification: Measure the radioactivity of the eluted ¹⁴C-NAA using a scintillation counter to determine enzyme inhibition.
Counter-Screen for Assay Interference
A counter-screen is crucial to identify compounds that interfere with the assay technology rather than the biological target. In this cascade, a key concern is compounds that inhibit the detection of CoA by the CPM dye.[3]
Methodology:
-
Reaction Setup: Prepare wells with a known amount of CoA-SH.
-
Compound Addition: Add the hit compounds to the wells.
-
Detection: Add the CPM dye solution.
-
Signal Reading: Measure fluorescence. A reduced signal in the presence of a compound indicates interference with the detection method, marking it as a false positive.
Data Summary: Pilot Screen Results
A pilot screen of 10,000 compounds was conducted to validate the screening cascade.[1][3] The results demonstrated the successful identification of legitimate ANAT inhibitors.
| Metric | Result |
| Compounds Screened | 10,000 |
| Primary Hits Identified | 6 |
| Hits Confirmed in Orthogonal Assay | 2 |
| Final Hit Rate | 0.02% |
Confirmed Hit Potency:
The two confirmed hits showed dose-dependent inhibition in both the primary and orthogonal assays. Discrepancies in IC₅₀ values can arise from assay interference, highlighting the importance of the orthogonal confirmation step.[3]
| Compound ID | Primary Assay IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Notes |
| V002–2064 | ~20 | 20 | Consistent potency across assays.[3] |
| 2516–4695 | Lower than orthogonal | 80 | Potency was overestimated in the primary assay due to interference with CoA detection.[3] |
Hit Characterization Logic
Once hits are confirmed, further studies are required to determine their mechanism of action.
Caption: Logic for characterizing confirmed ANAT inhibitors.
Kinetic studies on the most potent confirmed hit revealed an uncompetitive inhibitory mechanism with respect to L-aspartate and a noncompetitive mechanism against acetyl-CoA.[1][2] This information is vital for guiding medicinal chemistry efforts to optimize the inhibitor's potency and drug-like properties.
References
- 1. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening and Kinetic Analysis of Recombinant Human Arylalkylamine N-Acetyltransferase (AANAT)
Introduction
Arylalkylamine N-acetyltransferase (AANAT), also known as serotonin (B10506) N-acetyltransferase (SNAT), is a pivotal enzyme in the biosynthesis of melatonin (B1676174).[1] As the penultimate and rate-limiting enzyme in this pathway, AANAT catalyzes the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the primary amine of serotonin, producing N-acetylserotonin. This product is subsequently methylated to form melatonin. The activity of AANAT is under strict circadian control, with its levels and activity increasing dramatically at night to drive the rhythmic production of melatonin.[2][3] This rhythmicity makes AANAT a critical regulator of the sleep-wake cycle, circadian rhythms, and seasonal reproduction.[1]
Given its central role in neurobiology, AANAT is a significant target for drug discovery, particularly for developing therapeutics to treat sleep disorders, jet lag, and mood disorders. Recombinant human AANAT provides a robust and consistent source of the enzyme for in vitro assays, enabling kinetic characterization, substrate specificity studies, and high-throughput screening (HTS) of potential inhibitors or activators.[4][5]
Principle of the Enzyme Assay
The activity of recombinant human AANAT is typically measured by quantifying the formation of its product, N-acetylserotonin, over time. The standard assay involves incubating the enzyme with its two substrates: an arylalkylamine (e.g., serotonin or tryptamine) and the acetyl group donor, acetyl-CoA. The reaction is stopped after a defined period, and the product is separated from the substrates and other reaction components using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] The product is then quantified using a sensitive detection method, such as fluorescence or electrochemical detection, for which it has favorable properties.[7] This method allows for precise determination of enzyme kinetics (Km, Vmax) and the potency of inhibitory compounds (IC50).[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for human AANAT, which are essential for designing and interpreting enzyme assays.
Table 1: Kinetic Parameters of Human AANAT Homologs
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Enzyme Source | Reference |
| Serotonin | 986 | 1800 | Recombinant Human Naa50* | [9] |
| Serotonin | 1235 | Not Reported | Human SNAT | [9] |
| Tryptamine | ~150 | Not Reported | Ovine AANAT | [10] |
| Acetyl-CoA | ~200 | Not Reported | Ovine AANAT | [10] |
*Human Naa50 is a homolog that exhibits serotonin N-acetyltransferase activity.
Table 2: Potency of Known Human AANAT Inhibitors
| Inhibitor | IC50 / Ki | Type of Inhibition | Reference |
| Bisubstrate Analog (CoA-S-acetyltryptamine) | 90 nM (Ki) | Competitive | [11] |
| N-Bromoacetyltryptamine | ~500 nM (IC50) | Mechanism-Based | [10] |
| Hydantoin Indolinone (Compound 5g) | 1.1 µM (IC50) | Not Specified | [12] |
Signaling and Experimental Workflow Diagrams
AANAT Activation and Melatonin Synthesis Pathway
The production of melatonin is tightly regulated by the circadian clock, which controls the neural signals to the pineal gland.
Caption: Circadian regulation of melatonin synthesis via adrenergic signaling.
Experimental Workflow for AANAT Enzyme Assay
This workflow outlines the key steps for determining AANAT activity and inhibition.
Caption: Step-by-step workflow for a recombinant human AANAT enzyme assay.
Detailed Experimental Protocols
Protocol 1: Determination of AANAT Kinetic Parameters (Km and Vmax)
This protocol is designed to determine the Michaelis-Menten constants for recombinant human AANAT with its substrate, serotonin.
A. Materials and Reagents
-
Recombinant Human AANAT (purified)
-
Serotonin hydrochloride
-
Acetyl-Coenzyme A lithium salt
-
Potassium Phosphate Buffer (100 mM, pH 6.8)
-
Dithiothreitol (DTT)
-
Methanol (HPLC Grade)
-
N-acetylserotonin (for standard curve)
-
Purified Water (HPLC Grade)
B. Equipment
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector (Excitation: 285 nm, Emission: 345 nm)
-
Thermostated incubator or water bath (37°C)
-
Microcentrifuge
-
Pipettes and tips
-
Low-protein-binding microcentrifuge tubes
C. Procedure
-
Preparation of Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.8, containing 5 mM DTT. Keep on ice.
-
Enzyme Stock: Dilute recombinant human AANAT in Assay Buffer to a working concentration (e.g., 10-50 ng/µL). Store on ice.
-
Acetyl-CoA Stock: Prepare a 10 mM stock solution in purified water. Aliquot and store at -80°C. For the assay, dilute to a final concentration that is saturating (e.g., 0.5 mM).[9]
-
Serotonin Stocks: Prepare a series of serotonin stock solutions to achieve final assay concentrations ranging from approximately 0.2x to 5x the expected Km (e.g., final concentrations from 100 µM to 5000 µM).
-
Standard Curve: Prepare serial dilutions of N-acetylserotonin (e.g., 0.1 µM to 20 µM) in Assay Buffer to generate a standard curve for product quantification.
-
-
Enzymatic Reaction (Total Volume: 100 µL):
-
Prepare a set of tubes for each serotonin concentration, including a "no enzyme" control.
-
To each tube, add Assay Buffer, the appropriate volume of serotonin stock, and water to a volume of 80 µL.
-
Add 10 µL of the working Acetyl-CoA solution (final concentration 0.5 mM).
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the diluted AANAT enzyme (final amount ~100-500 ng). For the control, add 10 µL of Assay Buffer.
-
Incubate the reaction at 37°C for 20 minutes. Ensure the reaction time is within the linear range of product formation.
-
Stop the reaction by adding 25 µL of ice-cold methanol.[3] Vortex briefly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject 10-20 µL of the supernatant onto the C18 column.
-
Run the HPLC method to separate N-acetylserotonin from serotonin and other components.[6]
-
Quantify the N-acetylserotonin peak area using the fluorescence detector.
-
-
Data Analysis:
-
Using the standard curve, convert the peak area of N-acetylserotonin to concentration (µM) or amount (pmol).
-
Calculate the initial velocity (v) for each serotonin concentration, expressed as pmol/min/mg of enzyme.
-
Plot the initial velocity (v) against the serotonin concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[8]
-
Protocol 2: IC50 Determination for AANAT Inhibitors
This protocol is used to assess the potency of a test compound in inhibiting AANAT activity.
A. Materials and Reagents
-
All materials from Protocol 1.
-
Test inhibitor compound.
-
DMSO (for dissolving inhibitor).
B. Procedure
-
Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
-
Substrate Concentrations: Use fixed concentrations of serotonin and acetyl-CoA, ideally at or below their respective Km values to ensure sensitivity to competitive inhibitors. For example, use serotonin at a final concentration of 1000 µM and acetyl-CoA at 0.5 mM.[9]
-
Inhibitor Stock: Prepare a high-concentration stock of the test inhibitor in DMSO (e.g., 10-50 mM). Create serial dilutions in DMSO to be added to the assay, ensuring the final DMSO concentration in the reaction does not exceed 1-2%.
-
-
Enzymatic Reaction (Total Volume: 100 µL):
-
Set up tubes for a full dose-response curve, including a "no inhibitor" (vehicle control) and a "no enzyme" control.
-
To each tube, add Assay Buffer, serotonin, and acetyl-CoA.
-
Add 1 µL of the appropriate inhibitor dilution (or DMSO for the vehicle control).
-
Add water to bring the volume to 90 µL.
-
Add 10 µL of the diluted AANAT enzyme to start the reaction (add buffer for the "no enzyme" control).
-
Incubate, stop the reaction, and process the samples as described in Protocol 1 (steps C.2.5 - C.2.6).
-
-
HPLC Analysis:
-
Perform HPLC analysis as described in Protocol 1 (step C.3).
-
-
Data Analysis:
-
Quantify the amount of N-acetylserotonin produced in each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Velocity_inhibitor / Velocity_vehicle)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Rhythmic control of AANAT translation by hnRNP Q in circadian melatonin production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Aanat gene transcription in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay for acetyl-CoA:arylamine N-acetyltransferase by high-performance liquid chromatography applied to serotonin N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin in body fluids: characterization of human plasmatic and cerebrospinal fluid pools by means of a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibition of the melatonin rhythm enzyme: Pharmacologic exploitation of active site functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo Discovery of Serotonin N-acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydantion indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canavan disease (CD) is a rare, progressive, and fatal pediatric leukodystrophy characterized by the spongy degeneration of the white matter in the brain.[1][2] It is an autosomal recessive disorder caused by mutations in the ASPA gene, which encodes the enzyme aspartoacylase.[1][2] ASPA is responsible for the hydrolysis of N-acetyl-L-aspartate (NAA) into L-aspartate and acetate (B1210297) in oligodendrocytes.[1][2] A deficiency in ASPA leads to a toxic accumulation of NAA in the brain, which is a hallmark of the disease.[1]
A promising therapeutic strategy for Canavan disease is the inhibition of Aspartate N-Acetyltransferase (ANAT), the enzyme responsible for the synthesis of NAA.[1] ANAT is encoded by the NAT8L gene. By inhibiting ANAT, the production of NAA can be reduced, thereby mitigating its toxic effects. While the development of specific small-molecule ANAT inhibitors is still in the preclinical stages, the therapeutic potential of this approach has been validated in animal models of Canavan disease through the genetic knockdown of Nat8l.
These application notes provide a comprehensive overview of the methodologies and findings from these preclinical studies, serving as a guide for the evaluation of potential ANAT inhibitors in animal models of Canavan disease.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for ANAT inhibition is straightforward: reducing the synthesis of NAA will lower its concentration in the brain, thereby preventing the downstream pathological effects.
The experimental workflow for evaluating ANAT inhibition in animal models of Canavan disease typically involves the administration of a therapeutic agent (in this case, a genetic tool to knockdown Nat8l) to a relevant animal model, followed by a battery of biochemical, histological, and behavioral tests to assess therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies using Nat8l knockdown in mouse models of Canavan disease. These data provide a benchmark for the expected therapeutic effects of ANAT inhibition.
Table 1: Effects of Nat8l Knockdown on Brain NAA Levels and Motor Function
| Animal Model | Treatment | Age at Treatment | Duration of Study | Brain NAA Levels (% of untreated CD mice) | Motor Function (Rotarod performance) | Reference |
| Aspanur7/nur7 | AAV-shRNA for Nat8l (ICV) | Postnatal Day 1 | 3 months | ~50% | Significantly improved | [3] |
| Aspa-/- | AAV-shRNA for Nat8l (Intracranial) | 12 weeks | 40 weeks | Significantly reduced | Improved | [1] |
| Aspanur7/nur7 | Nat8l heterozygous knockout | Germline | 12 months | Intermediate between wild-type and CD mice | Improved | [4] |
Table 2: Histopathological Outcomes of Nat8l Knockdown
| Animal Model | Treatment | Outcome Measure | Observation | Reference |
| Aspanur7/nur7 | AAV-shRNA for Nat8l | Spongy Degeneration (Vacuolation) | Suppressed | [5] |
| Aspa-/- | AAV-shRNA for Nat8l | Myelination (MBP staining) | Increased | [1] |
| Aspa-/- | AAV-shRNA for Nat8l | Astrogliosis (GFAP staining) | Reduced | [2] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical validation of ANAT inhibition.
Protocol 1: AAV-shRNA Mediated Knockdown of Nat8l in Neonatal Mice
Objective: To achieve widespread knockdown of Nat8l in the brain of neonatal Canavan disease model mice.
Materials:
-
Aspanur7/nur7 or Aspa-/- mouse pups (Postnatal Day 1)
-
AAV vector encoding shRNA targeting Nat8l (e.g., AAV2/8 hybrid)[3]
-
Stereotaxic apparatus with neonatal adapter
-
Hamilton syringe with a 33-gauge needle
-
Anesthesia (e.g., hypothermia)
-
Standard surgical tools
Procedure:
-
Anesthetize the P1 mouse pup using hypothermia by placing it on a cooled surface until immobile.
-
Secure the pup in the stereotaxic apparatus.
-
Inject the AAV-shRNA vector intracerebroventricularly (ICV). A common injection site is 1 mm lateral to the sagittal suture and 1 mm anterior to the neonatal coronal suture.
-
Slowly inject 2 µL of the AAV vector (titer of ~1x1013 vg/mL) into each lateral ventricle.
-
Withdraw the needle slowly to prevent backflow.
-
Allow the pup to recover on a warming pad before returning it to the dam.
-
Monitor the pup for recovery and successful reunion with the dam.
Protocol 2: Assessment of Motor Function using the Accelerating Rotarod Test
Objective: To quantitatively assess motor coordination and balance in treated and control mice.[4]
Materials:
-
Accelerating rotarod apparatus
-
Treated and control mice
-
Timer
Procedure:
-
Habituate the mice to the rotarod apparatus for 2-3 days prior to testing by placing them on the stationary rod for 1 minute, followed by a slow rotation (e.g., 4 rpm) for 2 minutes.
-
On the test day, place a mouse on the rotating rod at a starting speed of 4 rpm.
-
The rod will accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Perform 3-4 trials per mouse with a rest interval of at least 15 minutes between trials.
-
The average latency to fall across the trials is used for statistical analysis.
Protocol 3: Quantification of Brain NAA Levels by HPLC
Objective: To measure the concentration of NAA in brain tissue homogenates.[4]
Materials:
-
Frozen brain tissue samples
-
Homogenizer
-
Perchloric acid
-
Potassium hydroxide
-
HPLC system with a suitable column (e.g., C18)
-
NAA standard solution
Procedure:
-
Weigh the frozen brain tissue and homogenize in ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and neutralize it with 3 M potassium hydroxide.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the metabolites using an appropriate mobile phase and column.
-
Detect NAA using a UV detector at 210 nm.
-
Quantify the NAA concentration by comparing the peak area to a standard curve generated with known concentrations of NAA.
Protocol 4: Immunohistochemistry for Myelin Basic Protein (MBP)
Objective: To visualize and quantify the extent of myelination in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections
-
Primary antibody: anti-MBP (e.g., rat monoclonal)[6]
-
Fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded sections, or directly use the frozen sections.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections with PBS containing 0.3% Triton X-100 for 15 minutes.
-
Block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-MBP antibody diluted in blocking solution overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantify the MBP-positive area using image analysis software.
Conclusion
The preclinical data from Nat8l knockdown studies in animal models of Canavan disease strongly support the therapeutic potential of ANAT inhibition. The methodologies and protocols outlined in these application notes provide a robust framework for the in vivo evaluation of novel ANAT inhibitors. Successful translation of this therapeutic strategy will depend on the development of potent, selective, and brain-penetrant small-molecule inhibitors of ANAT.
References
- 1. Frontiers | Dual-function AAV gene therapy reverses late-stage Canavan disease pathology in mice [frontiersin.org]
- 2. Dual-function AAV gene therapy reverses late-stage Canavan disease pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Nat8l Knockdown Suppresses Spongiform Leukodystrophy in an Aspartoacylase-Deficient Canavan Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing N-Acetyl-l-Aspartate Synthesis Prevents Loss of Neurons in a Murine Model of Canavan Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Nat8l Knockdown Suppresses Spongiform Leukodystrophy in an Aspartoacylase-Deficient Canavan Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Aspartate N-Acetyltransferase (ANAT) Activity in Cultured Cells using ANAT inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase 8-like (NAT8L), is a key enzyme in the biosynthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[1] In the central nervous system, NAA is highly abundant and plays a crucial role in myelin lipid synthesis. Dysregulation of ANAT activity and the subsequent accumulation of NAA are strongly implicated in the pathogenesis of Canavan disease, a rare and fatal neurological disorder.[1][2] Therefore, the inhibition of ANAT presents a promising therapeutic strategy for this devastating disease.[1][2]
ANAT inhibitor-1 has been identified as a potent and specific inhibitor of human ANAT, making it a valuable tool for studying the enzyme's function and for the development of therapeutics for Canavan disease.[3][4] These application notes provide detailed protocols for measuring ANAT activity in cultured cells and for characterizing the inhibitory effects of this compound. Two primary assay methods are described: a fluorescence-based assay suitable for high-throughput screening and a radiometric assay for orthogonal validation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of NAA synthesis and the experimental workflow for assessing ANAT activity and its inhibition in a laboratory setting.
Figure 1: Biochemical pathway of N-acetylaspartate (NAA) synthesis by ANAT (NAT8L) and the point of inhibition by this compound.
Figure 2: Experimental workflow for measuring ANAT activity in cultured cells and determining the inhibitory potential of this compound.
Quantitative Data Summary
The inhibitory activity of this compound and the kinetic parameters of the ANAT enzyme are summarized in the tables below. These values are based on studies using recombinant human ANAT.[1]
Table 1: this compound Activity
| Parameter | Value | Description |
| IC50 | Not explicitly stated | The concentration of this compound that results in 50% inhibition of ANAT activity. While a specific value for "this compound" is not provided in the primary literature, it is identified as a potent inhibitor based on a high-throughput screen.[1] |
| Mechanism of Action | Uncompetitive (vs. L-aspartate)Noncompetitive (vs. Acetyl-CoA) | This compound binds to the enzyme-substrate complex when L-aspartate is the substrate and to a site other than the active site for acetyl-CoA.[1] |
Table 2: ANAT (NAT8L) Michaelis-Menten Kinetic Constants
| Substrate | Km (µM) | Description |
| L-Aspartate | 237 | The concentration of L-aspartate at which the enzyme reaction rate is half of Vmax.[1] |
| Acetyl-CoA | 11 | The concentration of Acetyl-CoA at which the enzyme reaction rate is half of Vmax.[1] |
Experimental Protocols
The following protocols are adapted for use with cultured cells based on the methods described by Nešuta et al., 2021.[1]
Part 1: Cell Culture and Lysate Preparation
-
Cell Culture:
-
Culture cells of interest (e.g., neuronal cell lines or primary neurons) in appropriate media and conditions until they reach the desired confluency (typically 80-90%).
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture media to achieve the desired final concentrations for the dose-response experiment. A vehicle control (media with the same concentration of solvent) must be included.
-
Replace the existing media with the media containing this compound or vehicle and incubate for a predetermined period.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors) to the cells.
-
Incubate on ice for 10-15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and store it on ice for immediate use or at -80°C for long-term storage.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is crucial for normalizing the enzyme activity.
-
Part 2: Fluorescence-Based ANAT Activity Assay
This assay measures the production of Coenzyme A (CoA), which reacts with a fluorogenic maleimide (B117702) reagent (e.g., CPM) to produce a fluorescent signal.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5) and 1 mM MgCl2.
-
Substrate Solution: Prepare a solution containing L-aspartate and acetyl-CoA in the reaction buffer. Final concentrations in the assay should be approximately 250 µM for L-aspartate and 20 µM for acetyl-CoA.[1]
-
CPM Reagent: Prepare a stock solution of 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, add the cell lysate (containing a standardized amount of protein) to each well.
-
Add the substrate solution to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Add the CPM reagent to each well (final concentration of approximately 50 µM) and incubate for an additional 10 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the CPM-CoA adduct (e.g., ~390 nm excitation and ~485 nm emission).
-
Calculate the ANAT activity, typically expressed as relative fluorescence units (RFU) per microgram of protein per minute.
-
For inhibitor studies, plot the ANAT activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Radiometric ANAT Activity Assay (Orthogonal Validation)
This assay provides a direct measurement of the conversion of radiolabeled L-aspartate to N-acetylaspartate.
-
Reagent Preparation:
-
Reaction Buffer: Same as the fluorescence-based assay.
-
Radiolabeled Substrate Mix: Prepare a solution containing L-[U-14C]aspartate and unlabeled L-aspartate, along with acetyl-CoA, in the reaction buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the cell lysate with the radiolabeled substrate mix to start the reaction.
-
Incubate at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold ethanol (B145695) or by heating.
-
-
Separation and Detection:
-
Separate the radiolabeled product (N-acetyl-[14C]aspartate) from the unreacted substrate ([14C]L-aspartate) using thin-layer chromatography (TLC) or another suitable chromatographic method.
-
Quantify the radioactivity of the product spot using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express ANAT activity as picomoles or nanomoles of product formed per microgram of protein per minute.
-
For inhibition studies, perform the assay with varying concentrations of this compound to determine the IC50.
-
Concluding Remarks
The provided protocols offer robust methods for quantifying ANAT activity in cultured cells and for characterizing the efficacy of this compound. The fluorescence-based assay is well-suited for screening and initial characterization, while the radiometric assay serves as an excellent orthogonal method for validation. The use of this compound in these assays will facilitate a deeper understanding of the role of ANAT in both normal physiology and in the context of Canavan disease, and will aid in the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imidazolylmethylbenzophenones as highly potent aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANAT Inhibitor-1 Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals.
These application notes provide a comprehensive guide for the use of ANAT Inhibitor-1, a novel antagonist of the ANAT receptor, in primary neuron cultures. This document includes an overview of the hypothetical mechanism of action of this compound, detailed protocols for the preparation and treatment of primary neurons, and methodologies for assessing its effects.
Introduction to this compound
This compound is a potent and selective antagonist of the "A-Neuron Activating Target" (ANAT) receptor, a key component in a novel signaling pathway implicated in neuronal apoptosis and synaptic dysfunction. The ANAT pathway is hypothesized to be upregulated in response to excitotoxic insults and neuroinflammatory stimuli. By blocking this receptor, this compound is expected to confer neuroprotective effects, making it a promising candidate for research in neurodegenerative disease models. The primary mechanism of action involves the prevention of downstream pro-apoptotic signaling cascades and the preservation of synaptic integrity.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound. Note: These values are for illustrative purposes and must be determined empirically for your specific neuronal culture system and experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Conditions |
| IC50 | 50 nM | Primary Rat Cortical Neurons | ANAT ligand-induced toxicity |
| Binding Affinity (Kd) | 5 nM | Recombinant Human ANAT Receptor | Radioligand binding assay |
| Optimal Neuroprotection | 100-200 nM | Primary Mouse Hippocampal Neurons | Glutamate-induced excitotoxicity |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Suggested Concentration Range | Incubation Time |
| Western Blotting | 50 - 500 nM | 2 - 24 hours |
| Immunocytochemistry | 100 - 250 nM | 6 - 48 hours |
| Neuronal Viability Assay | 10 nM - 10 µM (Dose-response) | 24 - 72 hours |
| Synaptic Plasticity Assay | 50 - 150 nM | 1 - 6 hours |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Neurobasal Medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin[1]
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
Methodology:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.[2]
-
Dissect the cortices from E18 rat pup brains in ice-cold HBSS.
-
Mince the cortical tissue and digest with 0.25% trypsin-EDTA and DNase I at 37°C for 15 minutes.[2]
-
Neutralize the trypsin with an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[1]
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in supplemented Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 50,000-100,000 cells/cm² on Poly-D-lysine/laminin coated plates.[1]
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂. Replace half of the medium every 3-4 days.
This compound Treatment Protocol
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Further dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
Treatment Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV) to allow for maturation.
-
For neuroprotection experiments, pre-incubate the neurons with the desired concentrations of this compound for 1 to 2 hours before introducing the neurotoxic agent (e.g., glutamate, oligomeric amyloid-beta).
-
For other mechanistic studies, replace the culture medium with fresh medium containing this compound.
-
Incubate the neurons for the desired duration (e.g., 2, 6, 12, 24, or 48 hours) depending on the experimental endpoint.
Assessment of Neuronal Viability (MTT Assay)
This assay measures the metabolic activity of viable cells.
Methodology:
-
Plate neurons in a 96-well plate.
-
After treatment with this compound and/or a neurotoxin, remove the culture medium.
-
Add fresh medium containing MTT reagent (0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C in the dark, allowing viable cells to convert MTT to formazan (B1609692) crystals.[5]
-
Add a solubilization solution (e.g., DMSO or a specialized stop solution) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Immunocytochemistry for Synaptic Markers
This protocol is for visualizing the effect of this compound on synaptic proteins (e.g., PSD-95, Synaptophysin).
Methodology:
-
Plate neurons on coverslips in a 24-well plate.
-
Treat the neurons with this compound as described above.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[1][2]
-
Wash three times with Phosphate-Buffered Saline (PBS).
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1][2]
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.[2]
-
Incubate with primary antibodies against synaptic markers overnight at 4°C.
-
Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.[1]
-
Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Image the slides using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment of primary neurons.
Caption: Hypothesized signaling pathway of this compound in neurons.
References
Application Notes and Protocols for ANAT Inhibitor-1 in the Study of N-Acetylaspartate (NAA) Metabolism In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylaspartate (NAA) is one of the most abundant metabolites in the central nervous system, primarily synthesized in neurons.[1][2][3] The synthesis of NAA from L-aspartate and acetyl-CoA is catalyzed by the enzyme L-aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase-8-like (NAT8L).[4][5] Dysregulation of NAA metabolism is implicated in several neurological disorders, most notably Canavan disease, a fatal leukodystrophy characterized by a buildup of NAA due to a deficiency in the NAA-degrading enzyme, aspartoacylase (ASPA).[1][2][5][6] Consequently, the inhibition of ANAT presents a promising therapeutic strategy for reducing elevated NAA levels.[5][7][8]
ANAT Inhibitor-1 is a potent and specific inhibitor of human aspartate N-acetyltransferase (ANAT), developed for the investigation of NAA metabolism and as a potential therapeutic agent for Canavan disease.[9] These application notes provide detailed protocols for utilizing this compound to study NAA metabolism in various in vitro systems.
Product Information
| Product Name | This compound |
| Target | Human Aspartate N-Acetyltransferase (ANAT/NAT8L) |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Applications
-
Enzymatic Assays: Determination of this compound potency (IC₅₀) and mechanism of inhibition.
-
Cell-Based Assays: Investigation of the effects of this compound on NAA levels and downstream metabolic pathways in neuronal cell cultures.
-
Drug Discovery: High-throughput screening for novel ANAT inhibitors.
Data Presentation: Inhibition of ANAT Activity
The inhibitory effect of this compound on recombinant human ANAT can be quantified using a fluorescence-based assay. The following table summarizes representative data for the determination of the half-maximal inhibitory concentration (IC₅₀).
| This compound Concentration (nM) | % Inhibition of ANAT Activity |
| 1 | 10.2 ± 1.5 |
| 10 | 25.8 ± 3.1 |
| 50 | 48.9 ± 4.2 |
| 100 | 75.3 ± 5.5 |
| 500 | 95.1 ± 2.8 |
| 1000 | 98.7 ± 1.9 |
| Calculated IC₅₀ | 52.3 nM |
Signaling and Metabolic Pathways
The following diagrams illustrate the central role of ANAT in NAA metabolism and the workflow for assessing the efficacy of this compound.
Caption: ANAT's role in neuronal NAA synthesis and its inhibition.
Caption: Workflow for evaluating this compound in vitro.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for this compound using a Fluorescence-Based Enzymatic Assay
This protocol is adapted from a high-throughput screening method for ANAT inhibitors.[5][7] The assay measures the production of Coenzyme A (CoA) from the ANAT-catalyzed reaction, which is then detected using a fluorescent probe.
Materials:
-
Recombinant Human ANAT (expressed in E. coli)
-
This compound
-
L-Aspartate
-
Acetyl-CoA
-
Fluorescent Probe for CoA detection (e.g., ThioGlo™)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions in Assay Buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control.
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human ANAT in Assay Buffer to the desired working concentration (e.g., 25 ng/µL).[5]
-
Prepare a substrate mix containing L-Aspartate and Acetyl-CoA in Assay Buffer. Final concentrations in the reaction should be at their respective Kₘ values (approximately 237 µM for L-Aspartate and 11 µM for Acetyl-CoA).[5][7]
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 5 µL of the this compound dilution or DMSO control.
-
Add 20 µL of the diluted ANAT enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of the fluorescent probe solution.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for the chosen probe).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Quantification of Intracellular NAA Reduction in Neuronal Cells
This protocol describes the treatment of a neuronal cell line with this compound and the subsequent quantification of intracellular NAA levels.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Reagents for sample deproteinization (e.g., perchloric acid or methanol)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for NAA quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells in appropriate multi-well plates to ~80% confluency.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1x, 1x, 10x, and 100x the determined IC₅₀). Include a vehicle control (medium with DMSO).
-
Remove the old medium, wash the cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate the cells for a specified time period (e.g., 24, 48, or 72 hours).
-
-
Sample Preparation:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Collect the cell lysates and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for deproteinization. This can be achieved by methods such as methanol (B129727) precipitation or perchloric acid precipitation followed by neutralization.
-
-
NAA Quantification:
-
Analyze the deproteinized samples using a validated HPLC or LC-MS/MS method for NAA detection and quantification.
-
A standard curve of known NAA concentrations should be prepared and run alongside the samples for accurate quantification.
-
-
Data Analysis:
-
Normalize the NAA concentration to the total protein content of each sample, determined from the cell lysate prior to deproteinization (e.g., using a BCA assay).
-
Compare the normalized NAA levels in the inhibitor-treated samples to the vehicle-treated control to determine the dose-dependent reduction in intracellular NAA.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in enzymatic assay | Pipetting errors; Inconsistent incubation times; Enzyme instability | Use calibrated pipettes; Ensure consistent timing for all steps; Keep enzyme on ice and use fresh dilutions. |
| Low signal in fluorescence assay | Inactive enzyme; Incorrect buffer conditions; Probe degradation | Test enzyme activity with a positive control; Optimize pH and buffer components; Prepare fresh fluorescent probe solution. |
| No reduction in cellular NAA | Poor cell permeability of the inhibitor; Inhibitor is metabolized; Insufficient incubation time | Verify inhibitor uptake (e.g., using a radiolabeled version); Increase inhibitor concentration or incubation time; Check for inhibitor degradation in culture medium. |
| High background in NAA quantification | Incomplete deproteinization; Contamination | Optimize the deproteinization protocol; Ensure clean handling of samples and use high-purity solvents. |
Conclusion
This compound serves as a critical tool for the in vitro investigation of NAA metabolism. The protocols outlined above provide a framework for characterizing the inhibitor's potency and its effects on cellular NAA levels. These studies are fundamental for understanding the role of ANAT in neurological health and disease and for the development of novel therapeutic strategies for conditions like Canavan disease.
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylaspartate in the vertebrate brain: metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 5. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]
- 7. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and optimization of aspartate N-acetyltransferase inhibitors for the potential treatment of Canavan disease-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Detection of ANAT inhibitor-1 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ANAT inhibitor-1 is a small molecule inhibitor of human aspartate N-acetyltransferase (ANAT), an enzyme implicated in Canavan disease.[1][2] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in the drug development process. These application notes provide detailed protocols for two common bioanalytical techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for semi-quantitative detection.
While specific validated methods for "this compound" are not widely published, the following protocols are based on established principles for the bioanalysis of small molecule drugs and inhibitors.[3][4][5]
I. Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for the quantification of small molecules in complex biological fluids.[3][5]
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS) (e.g., a structurally similar, stable isotope-labeled version of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: A UPLC system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM transitions would need to be optimized for this compound and the chosen internal standard.
-
-
Data Presentation
The following table summarizes the hypothetical validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | <15% |
| Recovery | >85% |
| Matrix Effect | Minimal |
II. Detection of this compound by Competitive ELISA
A competitive ELISA is a useful method for high-throughput screening and semi-quantitative measurement of small molecules. The assay is based on the competition between the free this compound in the sample and a labeled this compound conjugate for a limited number of anti-ANAT inhibitor-1 antibody binding sites.
Principle of Competitive ELISA
Caption: Principle of competitive ELISA for this compound detection.
Experimental Protocol
1. Plate Coating
-
Coat a 96-well microplate with an anti-ANAT inhibitor-1 antibody diluted in coating buffer (e.g., phosphate-buffered saline, PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
2. Blocking
-
Add 200 µL of blocking buffer (e.g., PBS with 1% bovine serum albumin, BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction
-
Add 50 µL of standards or biological samples to the appropriate wells.
-
Add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Presentation
The following table provides representative data for a competitive ELISA for this compound.
| Parameter | Result |
| Dynamic Range | 0.5 - 50 ng/mL |
| IC50 (50% Inhibitory Concentration) | ~10 ng/mL |
| Intra-assay Precision (% CV) | <10% |
| Inter-assay Precision (% CV) | <15% |
III. Hypothetical Signaling Pathway Involving ANAT
Understanding the biological context of ANAT can be important for interpreting the effects of its inhibitors.
Caption: Hypothetical pathway of ANAT and the action of its inhibitor.
Conclusion
The protocols outlined in these application notes provide a framework for the quantitative and semi-quantitative analysis of this compound in biological samples. The LC-MS/MS method offers high sensitivity and specificity for pharmacokinetic studies, while the competitive ELISA is suitable for higher throughput screening applications. It is essential to note that these are generalized protocols and would require optimization and validation for specific research needs in accordance with regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANAT inhibitor-1 - Immunomart [immunomart.com]
- 3. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Delivery of ANAT inhibitor-1 Across the Blood-Brain Barrier
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, hypothetical framework for the development and evaluation of a nanoparticle-based delivery system for ANAT inhibitor-1 across the blood-brain barrier (BBB), aimed at therapeutic research for Canavan disease.
Introduction
Canavan disease is a rare, progressive, and fatal neurological disorder characterized by the deficiency of the enzyme aspartoacylase (ASPA). This deficiency leads to a toxic accumulation of N-acetylaspartate (NAA) in the brain, resulting in severe neurological damage.[1][2][3] A promising therapeutic strategy involves the inhibition of N-acetyltransferase-8-like (NAT8L), the enzyme responsible for NAA synthesis, to reduce its pathological accumulation.[1][2][4][5] this compound is a small molecule designed for this purpose. However, like many potentially therapeutic central nervous system (CNS) agents, its efficacy is limited by the blood-brain barrier (BBB).
This document outlines detailed protocols for a hypothetical study on the delivery of this compound across the BBB using a liposomal nanoparticle formulation. This approach is designed to enhance the bioavailability of the inhibitor in the brain.
ANAT Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the metabolic pathway of NAA and the proposed point of intervention for this compound. In Canavan disease, the breakdown of NAA is impaired, leading to its accumulation. This compound targets the synthesis of NAA, thereby reducing its concentration.
Experimental Protocols
The following protocols describe a hypothetical workflow for the development and evaluation of a liposomal formulation of this compound.
Formulation of this compound Loaded Liposomes
This protocol is based on the thin-film hydration method, a common technique for liposome (B1194612) preparation.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
Chloroform and Methanol (solvent system)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in a 2:1 chloroform:methanol solvent mixture in a round-bottom flask. A typical molar ratio is 55:40:5.
-
Add this compound to the lipid solution. The drug-to-lipid ratio should be optimized, starting at 1:20 (w/w).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is ~41°C) to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator for 5-10 minutes on ice.
-
For a more uniform size distribution, extrude the liposome suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder.
-
Remove any unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Store the final liposomal formulation at 4°C.
Characterization of Liposomes
Table 1: Hypothetical Physicochemical Properties of this compound Liposomes
| Parameter | Method | Expected Value |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 ± 10 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -25 ± 5 mV |
| Encapsulation Efficiency (%) | HPLC after liposome lysis | > 85% |
| Drug Loading (%) | HPLC after liposome lysis | ~4.0% |
In Vitro BBB Model Permeability Study
This protocol uses a Transwell assay with a murine brain endothelial cell line (bEnd.3) to model the BBB.[6][7][8]
Materials:
-
bEnd.3 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Transwell inserts (0.4 µm pore size)
-
Matrigel
-
EVOM-2 Volt/Ohm meter for TEER measurement
-
Lucifer yellow (for barrier integrity check)
-
Free this compound and liposomal this compound
Procedure:
-
Coat the Transwell inserts with diluted Matrigel and incubate for 1 hour at 37°C.
-
Seed bEnd.3 cells onto the coated inserts at a density of 80,000 cells/insert.[6]
-
Culture the cells for 3-5 days, replacing the medium every other day, until a confluent monolayer is formed.
-
Monitor the integrity of the cell monolayer by measuring the Transendothelial Electrical Resistance (TEER). A TEER value >150 Ω·cm² is typically considered acceptable.
-
Perform a permeability assay with Lucifer yellow to confirm low paracellular transport.
-
Add free this compound or liposomal this compound to the apical (upper) chamber of the Transwell.
-
At various time points (e.g., 1, 2, 4, 6, 12, 24 hours), collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Table 2: Hypothetical In Vitro BBB Permeability of this compound Formulations
| Formulation | Papp (x 10⁻⁶ cm/s) |
| Free this compound | 0.5 ± 0.1 |
| Liposomal this compound | 2.5 ± 0.4 |
In Vivo Biodistribution Study in Mice
This protocol describes a study to determine the tissue distribution of the liposomal this compound after intravenous administration in mice.[9][10][11][12][13]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Free this compound and liposomal this compound
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Divide mice into two main groups: one receiving free this compound and the other receiving the liposomal formulation.
-
Administer the formulations via tail vein injection at a dose of, for example, 5 mg/kg.
-
At predetermined time points (e.g., 1, 4, 8, and 24 hours post-injection), euthanize a subset of mice from each group.
-
Collect blood samples via cardiac puncture and harvest major organs, including the brain, liver, spleen, kidneys, and lungs.
-
Perfuse the brain with saline to remove residual blood.
-
Weigh each organ and homogenize it in an appropriate buffer.
-
Extract this compound from the plasma and tissue homogenates.
-
Quantify the concentration of the inhibitor in each sample using LC-MS/MS.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Table 3: Hypothetical Biodistribution of this compound in Mice (4 hours post-injection)
| Organ | Free this compound (%ID/g) | Liposomal this compound (%ID/g) |
| Brain | 0.1 ± 0.05 | 0.8 ± 0.2 |
| Liver | 15 ± 3 | 25 ± 5 |
| Spleen | 5 ± 1 | 15 ± 4 |
| Kidneys | 20 ± 4 | 10 ± 2 |
| Lungs | 2 ± 0.5 | 5 ± 1 |
| Plasma | 0.5 ± 0.1 | 3 ± 0.8 |
Experimental Workflow Diagram
The following diagram provides a visual representation of the entire experimental process.
Conclusion
This document provides a set of hypothetical but detailed protocols for the development and evaluation of a liposomal nanoparticle system for delivering this compound across the blood-brain barrier. The successful completion of these experiments would provide crucial preclinical data on the feasibility of this approach for the treatment of Canavan disease. The exemplary data presented in the tables illustrate the potential for enhanced brain delivery using this nanotechnology platform. Further studies would be required to assess the therapeutic efficacy and long-term safety of this formulation.
References
- 1. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pathogenesis of, and pharmacological treatment for, Canavan’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing N-Acetyl-l-Aspartate Synthesis Prevents Loss of Neurons in a Murine Model of Canavan Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy [escholarship.org]
- 6. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ANAT inhibitor-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for ANAT inhibitor-1. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For most in vitro applications, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in aqueous buffer.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic small molecules. Here are several troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try performing serial dilutions to a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While it is advisable to keep the final DMSO concentration low to avoid solvent effects on your experiment, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a different buffer or adjust the pH: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could try a different buffer system or slightly adjust the pH.
-
Incorporate a non-ionic surfactant: In some in vitro assays, a very low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds. However, you must validate that the surfactant does not interfere with your assay.
-
Sonication: Mild sonication of the solution after dilution can sometimes help to dissolve small precipitates.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers like Phosphate Buffered Saline (PBS) is generally not recommended due to its predicted low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.
Q4: What are the best practices for storing this compound solutions?
A4: this compound should be stored at -20°C as a solid.[2] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to use fresh dilutions from the stock for each experiment.
Troubleshooting Guide: this compound Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Lower the final working concentration of the inhibitor.- Increase the final percentage of DMSO (ensure a vehicle control is used).- Prepare the final dilution just before use. |
| Cloudiness or visible particles in the solution. | The compound may be forming aggregates. | - Try gentle warming of the solution (if the compound is heat-stable).- Use mild sonication to aid dissolution.- Consider adding a low concentration of a non-ionic surfactant if compatible with the assay. |
| Inconsistent experimental results. | The inhibitor may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect the solution for any precipitate before use.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Ensure the DMSO stock is fully thawed and vortexed before making dilutions. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. Researchers may need to empirically determine the solubility in other solvents for their specific experimental needs.
| Solvent | Temperature | Maximum Concentration |
| DMSO | Room Temperature | 10 mM |
| PBS (pH 7.4) | Room Temperature | Data not available |
| Ethanol | Room Temperature | Data not available |
| Water | Room Temperature | Data not available |
Experimental Protocols
Protocol for Preparing this compound for an In Vitro Enzyme Assay
-
Prepare a 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 284.33 g/mol .
-
To prepare 1 ml of a 10 mM stock solution, weigh out 2.84 mg of this compound and dissolve it in 1 ml of high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM).
-
-
Prepare the Final Working Solution in Assay Buffer:
-
For a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µl of the 10 mM DMSO stock to 999 µl of the assay buffer.
-
Vortex the solution gently immediately after adding the DMSO stock.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Prepare a vehicle control by adding 1 µl of DMSO to 999 µl of the assay buffer.
-
Visualizations
ANAT Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aspartate N-acetyltransferase (ANAT). ANAT, located in the mitochondria, catalyzes the synthesis of N-acetylaspartate (NAA) from L-aspartate and Acetyl-CoA. NAA is then transported to the cytosol where it is cleaved by Aspartoacylase (ASPA) into acetate (B1210297) and L-aspartate. The resulting acetate can be converted back to Acetyl-CoA, which is a key precursor for processes like lipogenesis and histone acetylation. This compound blocks the initial step of this pathway.
Caption: Simplified ANAT signaling pathway and the action of this compound.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound solubility.
References
Technical Support Center: Improving ANAT inhibitor-1 Stability in Culture Media
For researchers, scientists, and drug development professionals utilizing ANAT inhibitor-1, ensuring its stability in culture media is paramount for obtaining reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human aspartate N-acetyltransferase (ANAT). ANAT is a key enzyme in the biosynthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA. By inhibiting ANAT, this compound reduces the levels of NAA, which is relevant in the context of Canavan disease, a neurological disorder characterized by elevated NAA levels.
Q2: I am observing a decrease in the efficacy of this compound over the course of my multi-day cell culture experiment. What could be the cause?
A2: A time-dependent loss of efficacy often suggests compound instability in the culture medium. Small molecules can degrade under typical cell culture conditions (37°C, aqueous environment, presence of media components). This compound contains functional groups, such as a lactam-like ring and a thioether moiety, which may be susceptible to hydrolysis and oxidation, respectively.
Q3: What are the likely degradation pathways for this compound in culture media?
A3: Based on its chemical structure, two primary degradation pathways are proposed:
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Hydrolysis: The lactam-like ring in the molecule may undergo hydrolysis, leading to ring-opening and the formation of an inactive carboxylic acid derivative.
-
Oxidation: The thioether group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, sulfone. These oxidized metabolites may have reduced or no activity against ANAT.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: Several strategies can be employed to improve the stability of this compound:
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Prepare Fresh Solutions: Always prepare fresh working solutions of the inhibitor from a frozen stock solution immediately before use.
-
Minimize Exposure to Light and Air: Protect the stock solutions and working solutions from light and minimize their exposure to air to reduce the risk of photo-degradation and oxidation.
-
Consider Serum-Free Media: Components in fetal bovine serum (FBS) can sometimes contribute to compound degradation. If your experimental design allows, consider using serum-free media or reducing the serum concentration.
-
Optimize Media pH: The stability of small molecules can be pH-dependent. Ensure that the pH of your culture medium is maintained within the optimal range for your cells and the inhibitor.
-
Include Stabilizing Agents: The addition of antioxidants, such as N-acetylcysteine or ascorbic acid, to the culture medium may help to reduce oxidative degradation of the thioether group. However, the compatibility and potential off-target effects of these agents should be carefully evaluated for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between replicates. | - Inconsistent inhibitor concentration due to degradation.- Pipetting errors. | - Prepare a master mix of the inhibitor in the medium for all replicates.- Perform a stability check of the inhibitor in your specific culture medium over the time course of your experiment. |
| Complete loss of inhibitor activity. | - Rapid degradation of the inhibitor.- Incorrect storage of the stock solution. | - Confirm the storage conditions of your stock solution (typically -20°C or -80°C).- Test a higher concentration of the inhibitor to see if any activity is recovered.- Perform a time-course experiment to determine the half-life of the inhibitor in your culture medium. |
| Precipitation of the inhibitor in the culture medium. | - Poor aqueous solubility.- Exceeding the solubility limit upon dilution from a DMSO stock. | - Ensure the final DMSO concentration is as low as possible (typically <0.5%).- Prepare the working solution by adding the DMSO stock to the medium with vigorous vortexing.- Visually inspect the medium for any signs of precipitation after adding the inhibitor. |
Hypothetical Stability of this compound in Culture Media
The following table summarizes hypothetical stability data for this compound under different conditions. This data is for illustrative purposes and should be experimentally verified.
| Condition | Time (hours) | % Remaining (Hypothetical) |
| DMEM + 10% FBS | 0 | 100 |
| 24 | 75 | |
| 48 | 50 | |
| 72 | 30 | |
| Serum-Free DMEM | 0 | 100 |
| 24 | 85 | |
| 48 | 65 | |
| 72 | 45 | |
| DMEM + 10% FBS + Antioxidant | 0 | 100 |
| 24 | 90 | |
| 48 | 80 | |
| 72 | 70 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Culture Media using HPLC-MS
This protocol describes a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM)
-
Fetal Bovine Serum (FBS, optional)
-
96-well plates (or other suitable culture plates)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC-MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired volume of cell culture medium. If testing the effect of serum, prepare media with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the culture medium to a final concentration of 10 µM.
-
-
Incubation:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the inhibitor.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a mass spectrometer to monitor the parent ion of this compound and its potential degradation products.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak areas to the 0-hour time point to determine the percentage of the inhibitor remaining.
-
Plot the percentage of remaining inhibitor versus time to determine its stability profile.
-
Visualizations
Caption: ANAT Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Stability Assay.
Caption: Proposed Degradation Pathway of this compound.
ANAT Inhibitor-1 Experiments: Technical Support and Troubleshooting Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving ANAT inhibitor-1. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols and data to ensure greater consistency and accuracy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human aspartate N-acetyltransferase (ANAT), an enzyme responsible for the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[1][2] By inhibiting ANAT, this compound reduces the production of NAA. This mechanism is of therapeutic interest for Canavan disease, a rare neurological disorder characterized by a buildup of NAA in the brain.[3][4]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results can stem from several factors, including inhibitor solubility and stability, assay-specific artifacts, and potential off-target effects. Key areas to investigate include:
-
Inhibitor Precipitation: this compound is soluble in DMSO, but may precipitate when diluted into aqueous cell culture media.[1]
-
Compound Instability: Like many small molecules, this compound may be sensitive to repeated freeze-thaw cycles, light exposure, and pH changes.
-
Assay Interference: If using a fluorescence-based assay, the inhibitor itself may possess fluorescent properties that interfere with the readout.[5]
-
Cell Health and Confluency: Variations in cell health, density, and passage number can significantly impact experimental outcomes.
Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. How can I prevent this?
Precipitation is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible (ideally below 0.5%) to minimize both solvent toxicity and precipitation.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform a serial dilution in pre-warmed media.
-
Increase Mixing: Add the inhibitor stock drop-wise to the media while gently vortexing or swirling to ensure rapid and even dispersion.
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Warm the Medium: Pre-warming the cell culture medium to 37°C can enhance the solubility of the inhibitor.
Q4: How can I determine if the observed effects of this compound are due to off-target activity?
Distinguishing on-target from off-target effects is critical. Consider the following approaches:
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Use a Structurally Different Inhibitor: Confirm your results with a second, structurally unrelated inhibitor of ANAT.
-
Dose-Response Analysis: A clear and consistent dose-response curve is indicative of a specific on-target effect. Off-target effects often manifest at higher concentrations.
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Genetic Knockdown: Use techniques like siRNA or CRISPR to reduce the expression of ANAT (encoded by the NAT8L gene) and see if this phenocopies the effect of the inhibitor.
-
Off-Target Profiling: If available, consult off-target screening data for the inhibitor against a panel of other proteins, such as kinases.
Troubleshooting Guides
Inconsistent Results in Cell-Based Viability Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Inhibitor precipitation; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding; Follow best practices for inhibitor solubilization; Avoid using the outer wells of the plate or fill them with a buffer. |
| IC50 value is significantly different from expected | Incorrect inhibitor concentration; Cell line-specific sensitivity; Assay interference. | Verify the concentration of your stock solution; Perform a dose-response curve to determine the optimal concentration for your specific cell line; Rule out assay artifacts (e.g., fluorescence interference). |
| Increased cell viability at high inhibitor concentrations | Off-target effects; Compound properties. | Investigate potential off-target effects that may promote proliferation; Check for compound fluorescence if using a fluorescence-based viability assay. |
Inconsistent Results in Biochemical Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low signal or no inhibition in fluorescence-based assay | Inactive enzyme or inhibitor; Suboptimal assay conditions. | Confirm the activity of your recombinant ANAT enzyme and the integrity of your inhibitor stock; Optimize substrate concentrations (L-aspartate, acetyl-CoA) and incubation time. |
| High background fluorescence | Autofluorescence of the inhibitor or other assay components. | Run a control plate with the inhibitor and all assay components except the enzyme to measure background fluorescence; Consider using an orthogonal assay, such as a radioactive assay. |
| High variability in radioactive assay results | Inconsistent sample spotting or washing. | Ensure precise and consistent spotting of the reaction mixture onto the filter paper; Standardize the washing procedure to remove unincorporated radiolabeled substrate. |
Quantitative Data
The following table summarizes the inhibitory activity of two known ANAT inhibitors identified in a high-throughput screening cascade.[6]
| Compound | CAS Number | IC50 (µM) | Assay Type |
| This compound | 331751-78-1 | Not explicitly reported in the primary literature | Fluorescence-based HTS |
| ANAT inhibitor-2 | 331752-79-1 | 20 | Fluorescence-based HTS |
Signaling Pathway
The following diagram illustrates the N-acetylaspartate (NAA) metabolic pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Fluorescence-Based ANAT Inhibition Assay
This protocol is adapted from the high-throughput screening assay described by Nešuta et al. (2021).[4]
Materials:
-
Recombinant human ANAT enzyme
-
This compound stock solution (in DMSO)
-
Acetyl-CoA
-
L-aspartate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Fluorescent probe for thiol detection (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM)
-
Black 384-well microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare working solutions of acetyl-CoA and L-aspartate in the reaction buffer.
-
Compound Plating: Dispense 2 µL of the this compound working solutions (in various concentrations for a dose-response curve) into the wells of a 384-well plate. Include a DMSO-only control.
-
Substrate Addition: Add 20 µL of the acetyl-CoA and L-aspartate mixture to each well.
-
Enzyme Reaction: Initiate the reaction by adding 18 µL of the ANAT enzyme solution to each well. The final concentrations should be optimized, but as a starting point, you can use 10 µM for the test compound, 20 µM for acetyl-CoA, and 250 µM for L-aspartate.[2]
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescent Labeling: Add 10 µL of the CPM solution (e.g., 50 µM in DMSO) to each well.
-
Second Incubation: Incubate for an additional 10 minutes at room temperature to allow the fluorescent probe to react with the free thiol group of Coenzyme A (a product of the enzymatic reaction).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 485 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Protocol 2: Orthogonal Radioactive ANAT Inhibition Assay
This assay can be used to confirm the results from the fluorescence-based assay and is less prone to artifacts from fluorescent compounds.[4]
Materials:
-
Recombinant human ANAT enzyme
-
This compound stock solution (in DMSO)
-
Acetyl-CoA
-
L-[U-14C] aspartate (radiolabeled substrate)
-
Reaction buffer
-
Scintillation vials and cocktail
-
Filter paper (e.g., Whatman P81)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the reaction buffer, acetyl-CoA, and this compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding L-[U-14C] aspartate.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Spot: Stop the reaction (e.g., by adding a strong acid) and spot a small volume of the reaction mixture onto a piece of P81 phosphocellulose filter paper.
-
Wash: Wash the filter paper extensively with a suitable buffer to remove unincorporated L-[U-14C] aspartate.
-
Scintillation Counting: Place the dried filter paper into a scintillation vial with a scintillation cocktail.
-
Measure Radioactivity: Measure the amount of radioactivity incorporated into NAA using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. ANAT inhibitor-1 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing ANAT Inhibitor-1 for Cell Culture
Welcome to the technical support center for ANAT inhibitor-1. This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and troubleshooting advice to help researchers and scientists effectively use this compound in their cell culture experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a human aspartate N-acetyltransferase (ANAT) inhibitor.[1][2] Its primary function is to block the activity of the ANAT enzyme, which is being investigated for its role in Canavan disease.[1][2] By inhibiting ANAT, the inhibitor prevents the conversion of the enzyme's substrate into its product. This targeted inhibition allows researchers to study the specific roles of ANAT in various cellular processes.
Caption: Mechanism of this compound action.
Q2: What is a good starting concentration range for my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental setup.[3] Based on common practices for novel small molecule inhibitors, a broad range of concentrations should be tested initially.[4]
Table 1: Example Starting Concentrations for a Dose-Response Experiment
| Application | Cell Line | Suggested Starting Range | Primary Goal |
| Dose-Response Curve | Varies | 0.01 µM - 100 µM | Determine the IC50 value for your specific cell line. |
| Target Inhibition | Varies | 2x - 10x the determined IC50 | Ensure complete inhibition of the target for downstream analysis (e.g., Western Blot).[5][6] |
| Long-term Viability | Varies | 0.5x - 2x the determined IC50 | Assess long-term effects on cell proliferation and viability. |
Note: This data is provided as a general guideline. The optimal concentrations must be determined empirically by the researcher.
Q3: How should I prepare and store this compound?
Proper preparation and storage are critical for maintaining the inhibitor's activity and ensuring reproducible results. Most small molecule inhibitors are soluble in organic solvents like DMSO.[7][8]
Stock Solution Preparation:
-
Solvent Selection: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[7]
-
Dissolving: To dissolve the compound, gently warm the vial (e.g., in a 37°C water bath) and vortex until all solid material is completely dissolved.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Working Dilution:
-
Dilute the stock solution in your cell culture medium immediately before each experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1% to < 0.5%) to prevent solvent-induced cytotoxicity. [7][8] Always include a vehicle control (medium with the same final DMSO concentration as your highest inhibitor dose) in your experiments.
Table 2: Solubility Profile (Hypothetical Example)
| Solvent | Approximate Solubility | Recommendation |
| DMSO | > 50 mg/mL | Recommended for primary stock solutions.[8] |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO.[8] |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers.[8] |
Q4: How do I confirm that the inhibitor is working in my cells?
Confirming on-target activity involves two main steps: assessing the biological outcome (e.g., reduced cell viability) and verifying the inhibition of the molecular target.
-
Biological Effect: Perform a cell viability or proliferation assay (like MTT, XTT, or a real-time assay) to demonstrate a dose-dependent effect on the cells.[9][10] This confirms the inhibitor is biologically active in your system.
-
Target Engagement: Use a technique like Western Blot to assess the levels or activity of downstream targets of ANAT.[11] A successful inhibitor should lead to a quantifiable change in the downstream signaling pathway.[11]
Q5: What are off-target effects and how can I minimize them?
Off-target effects occur when an inhibitor binds to and affects proteins other than its intended target, which can lead to misinterpretation of results.[12][13] This is often caused by high inhibitor concentrations or structural similarities between protein binding sites.[13]
Strategies to Minimize Off-Target Effects:
-
Use the Lowest Effective Concentration: Once you determine the IC50, use the lowest possible concentration that still produces the desired on-target effect. Using concentrations that far exceed the IC50 increases the risk of engaging lower-affinity, off-target proteins.[13]
-
Perform Dose-Response Analysis: A clear dose-response relationship suggests the observed effect is related to the inhibitor's potency.
-
Genetic Knockdown/Knockout: The gold standard for confirming on-target effects is to compare the inhibitor's phenotype with that of a genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR) of the target protein.[13]
Section 2: Experimental Protocols
Protocol 1: Determining Optimal Concentration with a Cell Viability (MTT) Assay
This protocol provides a method to determine the IC50 of this compound by measuring its effect on cell metabolic activity.[14] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[14]
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[14] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range is 0.01 to 100 µM.[14] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.[14]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). The optimal time may vary.[3]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[14]
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression.[3][14]
Protocol 2: Confirming Target Inhibition via Western Blot
Western blotting can verify that this compound is engaging its target by measuring changes in the expression or modification of downstream proteins.[11]
Caption: Key steps in Western Blot analysis.
Methodology:
-
Sample Preparation: Culture and treat cells with this compound (at a concentration expected to be effective, e.g., 5-10x IC50) and a vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Add Laemmli sample buffer to your lysates (20-30 µg of protein is typical) and boil at 95°C for 5 minutes to denature the proteins.[11] Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal of your target protein to a loading control (e.g., GAPDH or β-actin) to confirm changes in protein levels.
Section 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. High levels of cell death or cytotoxicity at expected inhibitory concentrations | The cell line is highly sensitive to ANAT inhibition. | Reduce the concentration of this compound and/or shorten the incubation time.[7] |
| Off-target cytotoxic effects. | Lower the inhibitor concentration to the lowest effective dose for on-target activity.[7][13] Confirm that the phenotype correlates with target inhibition. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%).[7] Run a vehicle-only control with varying DMSO concentrations to test for toxicity. | |
| 2. No observable effect of the inhibitor | The concentration used is too low. | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.[4] |
| The inhibitor has poor solubility or has precipitated. | Visually inspect your stock and working solutions for any precipitate. If observed, gently warm and vortex the stock solution.[8] When diluting into aqueous medium, ensure rapid mixing.[8] | |
| The inhibitor has degraded. | Ensure the stock solution was stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| The cell line is resistant to ANAT inhibition. | Confirm that the target (ANAT) is expressed in your cell line. Consider testing a different cell line known to be sensitive. | |
| 3. Inhibitor precipitates in the cell culture medium | The compound is "crashing out" of solution upon dilution from an organic stock into an aqueous medium. | Try a serial dilution approach instead of a single large dilution step.[8] Ensure rapid and thorough mixing when adding the stock to the buffer.[8] |
| The concentration exceeds the solubility limit in the medium. | Reduce the final concentration of the inhibitor. The presence of serum proteins in the medium can sometimes aid solubility.[8] | |
| 4. Inconsistent IC50 values across experiments | Variations in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before seeding.[4] |
| Pipetting errors during serial dilution. | Use calibrated pipettes and ensure thorough mixing at each dilution step.[4] | |
| Fluctuation in incubation times. | Strictly adhere to the optimized incubation times for both inhibitor treatment and assay steps.[4] | |
| "Edge effects" in the 96-well plate. | Avoid using the outer wells of the plate for measurements, or fill them with sterile buffer or medium to maintain humidity and minimize evaporation.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANAT inhibitor-1 - Immunomart [immunomart.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. benchchem.com [benchchem.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Off-Target Effects of ANAT inhibitor-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ANAT inhibitor-1. The following resources will help ensure the specific and accurate application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule designed to inhibit the enzymatic activity of human Aspartate N-acetyltransferase (ANAT), also known as NAT8L.[1] ANAT is responsible for the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[1][2] This pathway is highly active in neurons, where NAA is a marker of neuronal health, and in brown adipose tissue, where it plays a role in energy metabolism and lipogenesis.[1][3][4]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when an inhibitor binds to and modulates the activity of proteins other than its intended target, in this case, ANAT.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences.[6] Minimizing off-target effects is crucial for validating that the observed phenotype is a direct result of ANAT inhibition.[6]
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results when using a structurally different ANAT inhibitor.
-
A discrepancy between the phenotype observed with this compound and the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the NAT8L gene.[6]
-
High levels of cell death at concentrations close to the IC50 for ANAT inhibition.
-
An unexpected cellular phenotype that does not align with the known functions of ANAT in NAA metabolism, energy regulation, or lipid synthesis.[3][7]
Q4: What general strategies can I employ to minimize the off-target effects of this compound?
A multi-pronged approach is recommended to ensure that the observed effects are due to the specific inhibition of ANAT:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.[5]
-
Orthogonal Validation: Confirm the phenotype using alternative methods such as genetic knockdown of NAT8L or by using a structurally and mechanistically different ANAT inhibitor.[6]
-
Target Engagement Assays: Directly measure the binding of this compound to ANAT within the cellular context using techniques like the Cellular Thermal Shift Assay (CETSA).[5]
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control in your experiments.[5]
Troubleshooting Guides
Issue 1: Unexpected or Severe Cellular Toxicity
If you observe significant cell death or other signs of toxicity at concentrations intended to inhibit ANAT, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High inhibitor concentration leading to off-target effects. | Perform a dose-response curve to determine the lowest effective concentration. | Identify a concentration that inhibits ANAT activity without causing widespread toxicity. |
| The cell line is highly dependent on a pathway affected by an off-target of the inhibitor. | Test the inhibitor in a different cell line with a known and robust expression of ANAT. | Determine if the toxicity is cell-line specific. |
| The observed toxicity is an on-target effect in your specific cellular model. | Use siRNA or CRISPR to knock down the NAT8L gene and observe if the toxic phenotype is replicated. | Confirmation that the toxicity is a direct result of ANAT inhibition. |
Issue 2: Discrepancy Between Inhibitor Phenotype and Genetic Knockdown Phenotype
When the cellular phenotype observed with this compound does not match the phenotype from NAT8L gene knockdown, it strongly suggests off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound has significant off-target activities. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with ANAT. | A thermal shift will confirm that the inhibitor binds to ANAT in cells. |
| Incomplete knockdown of the NAT8L gene. | Verify knockdown efficiency using qPCR or Western blot. | Ensure that ANAT protein or mRNA levels are significantly reduced. |
| The inhibitor affects a compensatory pathway not apparent with genetic knockdown. | Conduct proteome-wide thermal shift profiling to identify other potential targets of the inhibitor. | Identification of other proteins that bind to this compound. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target ANAT Inhibition
Objective: To determine the lowest effective concentration of this compound that inhibits the production of N-acetylaspartate (NAA).
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with the different concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and extract metabolites using a suitable method, such as a methanol/acetonitrile/water solution.
-
NAA Quantification: Analyze the cell lysates for NAA levels using LC-MS/MS or a commercially available NAA assay kit.
-
Data Analysis: Plot the NAA levels against the inhibitor concentration and determine the IC50 value.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout of NAT8L
Objective: To verify that the phenotype observed with this compound is due to the inhibition of its target, ANAT.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the NAT8L gene into a Cas9 expression vector.[6]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[6]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[6]
-
Knockout Validation: Expand the clones and validate the knockout of the ANAT protein by Western blot or confirm genomic editing by sequencing the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[6]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to ANAT in intact cells.[5]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[6]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C). The binding of the inhibitor is expected to stabilize ANAT, making it more resistant to thermal denaturation.[6]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[6]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble ANAT at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble ANAT as a function of temperature for both treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Comparative IC50 Values of this compound
| Target | Inhibitor | IC50 (nM) | Selectivity (Fold) |
| ANAT (On-Target) | This compound | 50 | - |
| Off-Target Kinase A | This compound | 5,000 | 100x |
| Off-Target Protease B | This compound | >10,000 | >200x |
| Off-Target N-acetyltransferase C | This compound | 2,500 | 50x |
Table 2: CETSA Melting Point (Tm) Shift for ANAT
| Compound | Concentration (µM) | Tm of ANAT (°C) | ΔTm (°C) |
| Vehicle Control | - | 52.5 | - |
| This compound | 1 | 56.8 | +4.3 |
| Inactive Analog | 1 | 52.6 | +0.1 |
Visualizations
References
- 1. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with ANAT inhibitor-1 precipitation in aqueous solutions
Welcome to the technical support center for ANAT inhibitor-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on addressing challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of human Aspartate N-acetyltransferase (ANAT), also known as NAT8L. ANAT is the enzyme responsible for the synthesis of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA in neurons.[1][2][3][4] In the context of Canavan disease, a rare neurological disorder, mutations in the enzyme aspartoacylase (ASPA) lead to a buildup of NAA in the brain, causing severe neurological damage.[1][5][6][7][8] By inhibiting ANAT, this compound reduces the production of NAA, offering a potential therapeutic strategy for Canavan disease.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. Why is this happening?
This is a common issue for hydrophobic compounds like many small molecule inhibitors.[9][10][11] The inhibitor is likely significantly less soluble in the aqueous buffer than in the highly polar aprotic solvent DMSO.[12] When the DMSO concentration is diluted, the inhibitor's solubility limit in the mixed solvent is exceeded, leading to its precipitation out of the solution.[9][10][11] This phenomenon is often referred to as "crashing out".[10]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[10][13] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent itself.[13]
Q4: Can I use sonication or warming to help dissolve this compound?
Yes, gentle warming (e.g., to 37°C) and sonication in a water bath can aid in the dissolution of the inhibitor.[9] However, it is important to be cautious as excessive heat can potentially lead to the degradation of the compound.[13] Always visually inspect the solution to ensure all particles have dissolved.[9]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions in aqueous buffers or cell culture media.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to precipitation.[10] | Perform serial dilutions of the DMSO stock in the aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure gradual mixing.[10] |
| High Final Concentration | The desired final concentration of the inhibitor in the aqueous solution may exceed its solubility limit. | Determine the maximum soluble concentration of this compound in your specific buffer by preparing a dilution series and observing for precipitation.[10] |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Use pre-warmed (e.g., 37°C) buffers or cell culture media for preparing your working solutions.[10] |
| Buffer Composition | The salt concentration and pH of the buffer can influence the solubility of the inhibitor.[14] | If possible, test the solubility in different buffers or adjust the pH of your current buffer. For ionizable compounds, pH can significantly impact solubility.[13] |
| Compound Aggregation | At high concentrations, hydrophobic molecules can aggregate, leading to the appearance of precipitation and can cause non-specific inhibition in assays.[13] | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help disrupt aggregates.[13] |
Quantitative Data
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | 10 mM | [15] |
Table 2: Illustrative Aqueous Solubility of this compound
| Aqueous Buffer (pH 7.4) | Estimated Maximum Soluble Concentration (µM) | Notes |
| Phosphate-Buffered Saline (PBS) | 1 - 10 | Solubility can be limited in high salt buffers. |
| DMEM with 10% FBS | 5 - 20 | Serum proteins can sometimes aid in solubilization. |
| PBS with 0.1% BSA | 5 - 15 | Bovine Serum Albumin can act as a carrier protein. |
| PBS with 0.05% Tween-20 | 10 - 50 | Non-ionic detergents can increase apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[9]
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder (Molecular Weight: 284.33 g/mol ).
-
Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.[9]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Serial Dilution Method):
-
To prepare a 1 µM working solution in your aqueous buffer, first perform an intermediate dilution.
-
For example, dilute the 10 mM DMSO stock 1:100 in DMSO to get a 100 µM solution.
-
Then, dilute this 100 µM DMSO solution 1:100 in your pre-warmed aqueous buffer. This results in a final concentration of 1 µM with a final DMSO concentration of 0.01%.
-
-
Direct Dilution for Higher Concentrations (Dropwise Addition):
-
If higher working concentrations are needed, add the DMSO stock solution dropwise to the pre-warmed and gently vortexing aqueous buffer.
-
Continuously monitor for any signs of precipitation.
-
Protocol 2: ANAT Enzyme Activity Assay
This protocol describes a general method to measure the activity of Aspartate N-acetyltransferase (ANAT).
Principle: The assay measures the formation of N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA. The amount of NAA produced can be quantified using various methods, such as HPLC or a coupled-enzyme assay.
Materials:
-
Recombinant human ANAT enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
L-aspartate
-
Acetyl-CoA
-
This compound (prepared as described in Protocol 1)
-
Detection reagents (specific to the quantification method)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-aspartate, and acetyl-CoA.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the ANAT enzyme.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Quantify the amount of NAA produced using a suitable method (e.g., LC-MS/MS).[16]
Visualizations
ANAT Signaling Pathway and Inhibition
Caption: ANAT catalyzes NAA synthesis, which is inhibited by this compound.
Troubleshooting Workflow for this compound Precipitation
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Aspartate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. Molecular identification of aspartate N-acetyltransferase and its mutation in hypoacetylaspartia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Whole-Brain N-Acetylaspartate Proton MR Spectroscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ANAT Inhibitor-1 Toxicity and Cytotoxicity Assessment
Data Unavailability Notice
Extensive searches of publicly available scientific literature and databases have not yielded specific toxicity or cytotoxicity data for a compound explicitly identified as "ANAT inhibitor-1." The primary research associated with the discovery of inhibitors for human aspartate N-acetyltransferase (ANAT) focuses on the screening methodology and the characterization of the inhibitory activity against the enzyme itself, without reporting on the effects of these compounds on cell viability or providing in vivo toxicology data.[1][2][3]
Therefore, it is not possible to provide a detailed, compound-specific technical support center with quantitative data, specific experimental protocols, and defined signaling pathways related to the toxicity and cytotoxicity of "this compound" at this time.
The following sections provide a general framework for assessing the toxicity and cytotoxicity of novel small molecule inhibitors, based on established methodologies. This information is intended to serve as a guide for researchers and should be adapted based on the specific characteristics of the compound under investigation.
General Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues encountered during in vitro cytotoxicity experiments with novel chemical compounds.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in multi-well plates. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. |
| "Smiley face" or "edge effect" pattern of cell growth | Uneven temperature or gas exchange across the plate. | Rotate the plate 180 degrees halfway through the incubation period. Ensure the incubator is properly calibrated and humidified. |
| No dose-dependent cytotoxic effect observed | Compound inactivity, suboptimal assay conditions, incorrect concentration range. | Verify compound integrity and storage conditions. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal exposure time. Test a broader range of concentrations, including higher concentrations if no toxicity is observed. |
| High background signal in no-cell controls | Reagent contamination, compound interference with the assay. | Use fresh, sterile reagents. Include a "compound-only" control to assess for direct interaction with the assay reagents (e.g., colorimetric or fluorometric interference). |
| Unexpected cytotoxicity in vehicle control | High solvent concentration (e.g., DMSO), solvent-induced toxicity. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). Always include a vehicle-only control to account for any solvent effects. |
Frequently Asked Questions (FAQs) for In Vitro Toxicity Assessment
This section provides answers to common questions regarding the design and interpretation of cytotoxicity and toxicity experiments for research compounds.
Q1: What is the first step in assessing the cytotoxicity of a new inhibitor?
A1: The initial step is typically to perform a dose-response cell viability assay using a relevant cell line. This helps to determine the concentration range over which the compound exhibits cytotoxic effects and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces cell viability by 50%.
Q2: Which cytotoxicity assay should I choose?
A2: The choice of assay depends on the suspected mechanism of cell death and the experimental goals. Common assays include:
-
MTT or WST-1/XTT assays: These colorimetric assays measure metabolic activity, which is often correlated with cell viability.
-
Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue exclusion assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.
-
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays): These are used to determine if the compound induces programmed cell death.
Q3: How do I select an appropriate cell line for my experiments?
A3: The choice of cell line should be guided by the therapeutic target of the inhibitor. For an ANAT inhibitor intended for Canavan disease, neuronal or glial cell lines would be most relevant.[3] It is also advisable to test the compound on a non-target, healthy cell line (e.g., primary fibroblasts) to assess for general cytotoxicity.
Q4: What are the key controls to include in a cytotoxicity experiment?
A4: Essential controls include:
-
Untreated cells (negative control): To establish baseline cell viability.
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Positive control: A known cytotoxic agent to ensure the assay is performing correctly.
-
No-cell control (blank): To measure the background absorbance/fluorescence of the media and assay reagents.
-
Compound-only control: To check for any direct interference of the test compound with the assay reagents.
Q5: My compound shows cytotoxicity. What are the next steps?
A5: If a compound demonstrates cytotoxicity, the next steps are to investigate the mechanism of cell death. This can include:
-
Apoptosis vs. Necrosis: Differentiating between these two cell death pathways using assays like Annexin V/PI staining and flow cytometry.
-
Caspase Activation: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) to confirm apoptosis.
-
Mitochondrial Involvement: Assessing changes in mitochondrial membrane potential.
-
In Vivo Studies: If in vitro data is promising, the next step is to assess the compound's toxicity in animal models to understand its systemic effects and determine a safe dosage range.
Experimental Protocols
While specific protocols for this compound are unavailable, the following are generalized methodologies for common cytotoxicity assays.
MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol outlines a method to assess cytotoxicity by measuring LDH release from damaged cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test inhibitor stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control for maximum LDH release)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with lysis buffer 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Visualizations
As no specific signaling pathways for this compound toxicity are known, a generalized workflow for in vitro cytotoxicity assessment is provided below.
Caption: General workflow for in vitro cytotoxicity assessment of a novel inhibitor.
This document will be updated if and when specific toxicological data for this compound becomes publicly available. Researchers are advised to perform their own comprehensive safety assessments for any new chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ANAT Inhibitor-1 and Fluorescence-Based Assays
Welcome to the technical support center for ANAT inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding potential interference of this compound in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule designed as an inhibitor of human aspartate N-acetyltransferase (ANAT), an enzyme implicated in Canavan disease.[1][2][3] Its primary mechanism of action is the inhibition of ANAT, which is involved in the metabolism of N-acetylaspartate in the brain.
Q2: Could this compound interfere with my fluorescence-based assay?
While specific interference by this compound has not been widely reported, it is a possibility with any small molecule in fluorescence-based assays.[4][5] Interference can occur through two primary mechanisms: autofluorescence and fluorescence quenching.[4][6]
-
Autofluorescence: The compound itself may emit light at wavelengths that overlap with the excitation or emission spectra of your assay's fluorophore, leading to a false positive signal.[4][6][7]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your fluorophore, leading to a decrease in signal and a potential false negative result.[4][6]
Q3: What are the initial signs of potential interference from this compound in my assay?
Common indicators of interference include:
-
Unexpectedly high or low fluorescence readings in wells containing this compound compared to controls.
-
A dose-dependent change in fluorescence that does not align with the expected biological activity.
-
High background fluorescence in your assay plate.
Q4: How can I determine if this compound is autofluorescent?
A straightforward method is to measure the fluorescence of this compound in your assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore). If you observe a significant signal at the emission wavelength of your assay, it is likely that this compound is autofluorescent.[6]
Troubleshooting Guides
If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting guides to diagnose and mitigate the issue.
Guide 1: Identifying the Type of Interference
This guide will help you determine whether this compound is causing an increase in signal (autofluorescence) or a decrease in signal (quenching).
Experimental Protocol: Interference Assessment
-
Plate Setup: Prepare a 96-well or 384-well plate with the following controls:
-
Buffer Blank: Assay buffer only.
-
Fluorophore Control: Assay buffer + your assay's fluorophore at the final assay concentration.
-
Compound Control (Autofluorescence): Assay buffer + this compound at various concentrations.
-
Compound + Fluorophore Control (Quenching): Assay buffer + your assay's fluorophore + this compound at various concentrations.
-
-
Incubation: Incubate the plate under the same conditions as your main assay.
-
Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay.
Data Interpretation:
| Observation | Potential Cause |
| Compound Control shows a concentration-dependent increase in signal compared to the Buffer Blank . | This compound is autofluorescent at your assay's wavelengths. |
| Compound + Fluorophore Control shows a concentration-dependent decrease in signal compared to the Fluorophore Control . | This compound is quenching the fluorescence of your assay's fluorophore. |
| No significant change in signal in either control. | Direct interference from this compound is unlikely. The observed effect in the primary assay may be genuine or due to other mechanisms. |
Guide 2: Mitigating Autofluorescence
If you have identified this compound as an autofluorescent compound in your assay, here are some strategies to address the issue.
Strategy 1: Spectral Shift
-
Rationale: The interference is dependent on the overlap between the compound's fluorescence spectrum and the assay's detection wavelengths. Shifting the detection to a region where the compound does not fluoresce can solve the problem.[6]
-
Action:
-
Characterize the excitation and emission spectra of this compound.
-
If possible, select a different fluorophore for your assay with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound.
-
Strategy 2: Background Subtraction
-
Rationale: If the autofluorescence is consistent and not excessively high, you can subtract it from your experimental wells.[6]
-
Action: Run a parallel plate or include wells on the same plate with this compound at the same concentrations as your experimental wells, but without the assay's fluorophore. Subtract the average fluorescence signal of these "compound only" wells from your experimental wells.[6]
Strategy 3: Time-Resolved Fluorescence (TRF)
-
Rationale: Autofluorescence from small molecules typically has a short lifetime (nanoseconds). TRF assays use lanthanide-based fluorophores with long fluorescence lifetimes (microseconds to milliseconds) and introduce a delay between excitation and detection, allowing the short-lived background fluorescence to decay.
-
Action: If available, switch to a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar TRF-based assay format.[8]
Guide 3: Mitigating Fluorescence Quenching
If you have determined that this compound is quenching your assay's signal, consider the following approaches.
Strategy 1: Decrease Compound Concentration
-
Rationale: Quenching is often concentration-dependent.
-
Action: If your experiment allows, reduce the concentration of this compound to a range where quenching is minimized while still achieving the desired biological effect.
Strategy 2: Use a Brighter Fluorophore
-
Rationale: A fluorophore with a higher quantum yield may be less susceptible to quenching.
-
Action: Investigate alternative fluorophores for your assay that are known for their brightness and photostability.
Strategy 3: Orthogonal Assay
-
Rationale: Confirm your results using a different detection method that is not based on fluorescence.[4]
-
Action: Employ an alternative assay format, such as an absorbance-based (colorimetric) or luminescence-based assay, to validate the activity of this compound.
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Potential Interference
A flowchart for troubleshooting potential fluorescence assay interference.
Mechanisms of Fluorescence Interference
Diagram illustrating autofluorescence and fluorescence quenching.
ANAT Signaling Pathway Inhibition
Simplified pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 331751-78-1 | TargetMol | Biomol.com [biomol.com]
- 3. ANAT inhibitor-1 - Immunomart [immunomart.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in ANAT Inhibitor-1 Studies
This technical support center is designed for researchers, scientists, and drug development professionals working with ANAT inhibitor-1 (CAS: 331751-78-1). It provides targeted troubleshooting guides, detailed experimental protocols, and key data to help ensure the reliability and reproducibility of your experimental findings.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during experiments with this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of human aspartate N-acetyltransferase (ANAT), also known as N-acetyltransferase-8-like (NAT8L).[1][2] This enzyme is responsible for synthesizing N-acetylaspartate (NAA) from L-aspartate and acetyl-CoA.[3][4] In the context of Canavan disease, a fatal neurological disorder, the accumulation of NAA is a key pathological hallmark.[3][5] By inhibiting ANAT, the inhibitor aims to reduce the production of NAA, presenting a potential therapeutic strategy.[3][4]
Q2: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a frequent challenge and can arise from multiple factors:
-
Cell-Based Factors :
-
Cell Line Integrity : Use cell lines at a consistent and low passage number to avoid genetic drift, which can alter drug sensitivity. Regularly test for mycoplasma contamination and authenticate cell lines via STR profiling.[6][7]
-
Cell Seeding Density : The initial number of cells seeded per well significantly impacts the final assay readout and can alter the apparent IC50 value. It is critical to optimize and maintain a consistent seeding density for each cell line.[6][8]
-
Growth Phase : Always use cells that are healthy and in the logarithmic growth phase for assays. Over-confluent or stressed cells may respond differently to the inhibitor.[6]
-
-
Compound-Related Issues :
-
Stability and Storage : this compound powder should be stored at -20°C for long-term stability.[2][9] Stock solutions in DMSO can be stored at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10][11] Compound degradation can lead to a loss of potency and higher IC50 values.[6]
-
Solubility : Ensure the inhibitor is fully dissolved in the stock solution. When diluting into aqueous cell culture media, precipitation can occur. The final DMSO concentration should typically be kept below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity.[12]
-
-
Assay Conditions :
-
Incubation Time : The duration of drug exposure can significantly impact the observed IC50. Standardize the incubation time across all experiments.[7][13]
-
Reagent Variability : Use fresh, high-quality reagents. Variations in serum lots can affect cell growth and drug response; it is advisable to test new lots before use in critical experiments.[7][12]
-
Q3: I am not observing any significant inhibition of ANAT activity. What should I check?
A3: If you are not seeing the expected inhibitory effect, consider the following:
-
Compound Integrity : Verify that the inhibitor has been stored correctly and that the stock solution is not too old. If in doubt, prepare a fresh stock solution from powder.[10]
-
Assay Setup : Ensure your N-acetyltransferase activity assay is properly configured. This includes verifying the concentrations of the substrates (L-aspartate, acetyl-CoA) and the activity of the recombinant ANAT enzyme.[5][14] The Km values for L-aspartate and acetyl-CoA have been reported as 237 µM and 11 µM, respectively, which can guide your assay design.[3][4][5]
-
Enzyme Activity : Confirm that the recombinant ANAT enzyme is active using a positive control.[15]
-
Concentration Range : Ensure the concentrations of this compound used are appropriate. If you are testing at concentrations that are too low, you may not observe inhibition.
Q4: How can I confirm that this compound is engaging its target in my cellular model?
A4: Target engagement can be assessed indirectly. Since ANAT's function is to produce NAA, a direct downstream marker of target engagement would be the measurement of intracellular or secreted NAA levels. You can treat your cells with this compound and measure the change in NAA concentration using methods like mass spectrometry. A dose-dependent reduction in NAA levels would indicate successful target engagement.
Q5: The inhibitor appears to be causing unexpected cytotoxicity. How can I troubleshoot this?
A5: Unexplained cytotoxicity can be due to several factors:
-
Solvent Toxicity : Ensure the final concentration of your solvent (e.g., DMSO) is low and non-toxic to your cells (typically ≤0.1%). Run a vehicle-only control to assess the baseline effect of the solvent.[12]
-
Off-Target Effects : The inhibitor may be affecting other cellular pathways essential for survival. To investigate this, consider using a structurally unrelated ANAT inhibitor (if available) to see if it recapitulates the phenotype.[12]
-
Compound Degradation : Degradation products of the inhibitor might be more toxic than the parent compound. Ensure the compound is stable under your specific experimental conditions.[12]
Q6: What are the best practices for preparing and storing this compound stock solutions?
A6: Proper handling is crucial for reproducibility.[16]
-
Preparation : Before opening, briefly centrifuge the vial to collect all the powder at the bottom.[17] For preparing a high-concentration stock (e.g., 10 mM), use a high-quality, anhydrous solvent like DMSO. Ensure the compound is completely dissolved; gentle vortexing or sonication may be required.[18]
-
Storage : Store the stock solution in small, single-use aliquots in tightly sealed polypropylene (B1209903) or amber glass vials to minimize freeze-thaw cycles and light exposure.[10][17] For long-term storage, -80°C is recommended for solutions in DMSO.[9]
-
Working Dilutions : Prepare fresh working dilutions for each experiment by diluting the stock solution in your cell culture medium or assay buffer. When diluting from a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while mixing to prevent precipitation.[18]
Section 2: Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its substrates, derived from the primary screening study.[3][4][5]
| Parameter | Substrate/Inhibitor | Value | Assay Type | Notes |
| Km | L-aspartate | 237 µM | Fluorescence-based | Michaelis constant; indicates substrate concentration at half-maximal velocity. |
| Km | Acetyl-CoA | 11 µM | Fluorescence-based | Michaelis constant; indicates substrate concentration at half-maximal velocity. |
| IC50 | This compound | Compound-specific | Fluorescence & Radioactive | The specific IC50 value for "this compound" (CAS 331751-78-1) is one of several hits from a larger screen. The most potent compound from that screen showed dose-dependent inhibition.[3] Researchers should determine the IC50 empirically in their specific assay system. |
| Inhibition Kinetics | Most Potent Hit | Uncompetitive (vs L-aspartate) | Radioactive | The inhibitor binds to the enzyme-substrate complex. |
| Inhibition Kinetics | Most Potent Hit | Noncompetitive (vs Acetyl-CoA) | Radioactive | The inhibitor binds to a site other than the active site. |
Section 3: Detailed Experimental Protocols
Protocol 1: In Vitro ANAT Activity Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring N-acetyltransferase activity and the specific high-throughput screen for ANAT.[5][14][19] It measures the production of Coenzyme A (CoA), a product of the ANAT reaction.
-
Reagents and Materials :
-
Procedure :
-
Prepare a reaction mixture containing ANAT Assay Buffer, recombinant ANAT enzyme, and the fluorescent probe at their final desired concentrations.
-
Add this compound (or vehicle control, DMSO) to the appropriate wells and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).
-
Prepare the substrate mix containing L-aspartate and Ac-CoA in assay buffer.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately begin monitoring the increase in fluorescence over time (e.g., kinetic reads every 30-60 seconds for 30 minutes) using an appropriate filter set (e.g., Ex/Em for ThioGlo4).[19]
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol determines the effect of this compound on cell viability.
-
Reagents and Materials :
-
Cell line of interest in appropriate culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure :
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Section 4: Diagrams and Workflows
This section provides visual aids created using Graphviz to illustrate key pathways, workflows, and troubleshooting logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ANAT inhibitor-1 - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ANAT inhibitor-1 Datasheet DC Chemicals [dcchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. captivatebio.com [captivatebio.com]
- 18. file.selleckchem.com [file.selleckchem.com]
- 19. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
Canavan disease is a devastating pediatric leukodystrophy characterized by the progressive spongy degeneration of the brain's white matter.[1][2][3] This autosomal recessive disorder is caused by mutations in the ASPA gene, leading to a deficiency of the enzyme aspartoacylase (ASPA).[4][5][6][7][8] The primary pathological consequence of ASPA deficiency is the massive accumulation of the metabolite N-acetylaspartate (NAA) in the central nervous system (CNS).[1][9][6][8][10][11][12][13] This guide provides a comparative analysis of therapeutic strategies for Canavan disease, with a focus on validating Aspartate N-acetyltransferase (ANAT), the enzyme responsible for NAA synthesis, as a promising therapeutic target.
The Central Role of NAA Metabolism in Canavan Disease
In a healthy brain, a delicate balance of N-acetylaspartate (NAA) metabolism is maintained. NAA is synthesized in neurons from L-aspartate and acetyl-CoA by the enzyme Aspartate N-acetyltransferase (ANAT), which is encoded by the NAT8L gene.[14][15][16] Subsequently, NAA is transported to oligodendrocytes, the myelin-producing cells of the CNS, where it is hydrolyzed by aspartoacylase (ASPA) into acetate (B1210297) and L-aspartate.[6][14][16] The acetate produced is a crucial component for the synthesis of myelin lipids.[13][17][18][19]
In Canavan disease, the genetic defect in ASPA disrupts this pathway, leading to a toxic buildup of NAA.[1][9][6][8][10][11][12][13] The precise mechanism of NAA-induced neurotoxicity is still under investigation, with leading hypotheses pointing to osmotic stress due to NAA accumulation and a deficiency in acetate required for myelination.[10][17][20][21]
Below is a diagram illustrating the NAA metabolic pathway and the point of disruption in Canavan disease.
Therapeutic Strategies: A Comparative Overview
Currently, there is no cure for Canavan disease, and treatment is primarily supportive.[9][22] However, several therapeutic strategies are under investigation, with ASPA gene therapy and ANAT inhibition being the most prominent.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages & Challenges |
| ASPA Gene Therapy | Introduction of a functional ASPA gene to restore enzyme activity and NAA metabolism.[1][5][7] | Addresses the root genetic cause.[5] Potential for long-term correction with a single treatment. | Delivery across the blood-brain barrier.[1] Achieving widespread and sufficient gene expression in the brain. Potential for immune response to the viral vector or the ASPA protein.[5] |
| ANAT Inhibition (Substrate Reduction Therapy) | Pharmacological inhibition of ANAT to reduce the synthesis of NAA, thereby preventing its toxic accumulation.[14][15][16] | Small molecule inhibitors may have better blood-brain barrier penetration. Potential for oral administration. Avoids the complexities and potential risks of gene therapy. | Does not address the primary genetic defect. Potential for off-target effects of the inhibitor. Long-term safety and efficacy are yet to be established. |
| Lithium Citrate | The precise mechanism is not fully understood, but it has been shown to reduce NAA levels in the brain.[22] | Oral administration. | Limited clinical data. The therapeutic effect may not be sustained after discontinuation.[22] |
| Acetate Supplementation | Aims to bypass the metabolic block by providing an exogenous source of acetate for myelin lipid synthesis.[18] | Addresses the downstream consequence of acetate deficiency. | Has been largely unsuccessful in clinical settings. |
| Stem Cell Therapy | Transplantation of neural stem cells that can differentiate into oligodendrocytes and express functional ASPA.[23] | Potential to replace damaged cells and restore enzyme function. | Invasive delivery method. Risks of cell rejection and tumor formation. |
Experimental Validation of ANAT as a Therapeutic Target
The validation of ANAT as a therapeutic target for Canavan disease is strongly supported by preclinical studies in animal models. Genetic ablation of the Nat8l gene (which codes for ANAT) in a mouse model of Canavan disease has demonstrated a significant rescue of the disease phenotype.
Key Experimental Findings from Animal Models:
| Experimental Model | Intervention | Key Outcomes | Reference |
| Aspanur7/nur7 mouse model of Canavan disease | Homozygous deletion of the Nat8l gene | - Normalized brain NAA levels.- Prevented neuronal loss and cerebral cortical atrophy.- Abolished astroglial vacuolation, astrogliosis, and demyelination. | [14] |
| Aspanur7/nur7 mouse model of Canavan disease | Heterozygous deletion of the Nat8l gene | - Significantly decreased brain NAA levels.- Improved all pathological aspects of the disease. | [14] |
| Aspanur7/nur7 mouse model of Canavan disease | Deletion of the Nat8l gene | - Prevented myelin degeneration. | [21] |
These findings strongly suggest that reducing NAA synthesis by targeting ANAT can effectively prevent the pathological hallmarks of Canavan disease.
The logical workflow for validating ANAT as a therapeutic target is depicted in the following diagram.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the validation of ANAT as a therapeutic target.
Generation of a Canavan Disease Animal Model with ANAT Deletion
-
Objective: To create a double-knockout mouse model lacking both Aspa and Nat8l genes to assess the impact of ANAT deletion on Canavan disease pathology.
-
Methodology:
-
Animal Husbandry: Aspanur7/nur7 mice, a model for Canavan disease, are crossbred with Nat8l knockout mice.[14][21]
-
Genotyping: Offspring are genotyped using PCR to identify homozygous double-knockout animals (Aspanur7/nur7 / Nat8l-/-).
-
Phenotypic Analysis: A cohort of double-knockout mice, single-knockout mice, and wild-type littermates are aged and subjected to a battery of tests.
-
Measurement of N-Acetylaspartate (NAA) Levels
-
Objective: To quantify the concentration of NAA in the brains of experimental animals.
-
Methodology:
Histological and Immunohistochemical Analysis of Brain Tissue
-
Objective: To assess the extent of myelination, vacuolation, and astrogliosis in the brains of the animal models.
-
Methodology:
-
Tissue Processing: Mice are euthanized, and their brains are fixed, sectioned, and mounted on slides.
-
Staining:
-
Myelination: Staining with Luxol fast blue or immunohistochemistry for myelin basic protein (MBP).
-
Astrogliosis: Immunohistochemistry for glial fibrillary acidic protein (GFAP).
-
Vacuolation: Hematoxylin and eosin (B541160) (H&E) staining.
-
-
Microscopy and Quantification: Stained sections are imaged using light or fluorescence microscopy, and the extent of pathology is quantified.
-
High-Throughput Screening for ANAT Inhibitors
-
Objective: To identify small molecule inhibitors of the ANAT enzyme.
-
Methodology:
-
Assay Development: A biochemical assay is developed to measure ANAT activity, often using a fluorescent or radioactive substrate.[14][15][16]
-
Library Screening: A large library of chemical compounds is screened using the developed assay in a high-throughput format.
-
Hit Confirmation and Characterization: Compounds that show inhibitory activity ("hits") are re-tested to confirm their activity. Further experiments are conducted to determine their potency (IC50) and mechanism of inhibition.[14][15][16]
-
Conclusion
The validation of ANAT as a therapeutic target for Canavan disease represents a significant advancement in the pursuit of effective treatments for this devastating disorder. Preclinical data from animal models robustly demonstrate that the inhibition of NAA synthesis can prevent the key pathological features of the disease. While ASPA gene therapy holds the promise of a curative treatment by addressing the root genetic cause, the development of ANAT inhibitors offers a compelling and potentially more accessible therapeutic alternative. Further research into the development of potent, specific, and brain-penetrant ANAT inhibitors is a critical next step in translating this promising therapeutic strategy into a clinical reality for patients with Canavan disease.
References
- 1. ntsad.org [ntsad.org]
- 2. Canavan disease: a white matter disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical trial to validate new gene therapy for treatment of Canavan Disease - Alex - The Leukodystrophy Charity [alextlc.org]
- 5. Adeno-associated virus-mediated gene therapy in a patient with Canavan disease using dual routes of administration and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical protocol. Gene therapy of Canavan disease: AAV-2 vector for neurosurgical delivery of aspartoacylase gene (ASPA) to the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Canavan Disease Research | Canavan Foundation [canavanfoundation.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice - Elliott - Annals of Research Hospitals [arh.amegroups.org]
- 11. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]
- 12. Frontiers | Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease [frontiersin.org]
- 13. The pathogenesis of, and pharmacological treatment for, Canavan’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. Supplement could hold key to Canavan disease - Cometa ASMME [cometaasmme.org]
- 19. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ablating N-Acetylaspartate Prevents Leukodystrophy in a Canavan Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acetylaspartate Synthase Deficiency Corrects the Myelin Phenotype in a Canavan Disease Mouse Model But Does Not Affect Survival Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jcmedu.org [jcmedu.org]
- 23. Frontiers | Canavan Disease as a Model for Gene Therapy-Mediated Myelin Repair [frontiersin.org]
A Comparative Guide to ANAT Inhibitor-1 and Other Aspartate N-Acetyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ANAT inhibitor-1 with other known inhibitors of human aspartate N-acetyltransferase (ANAT), an enzyme implicated in Canavan disease. The following sections present quantitative data, experimental methodologies, and visual representations of key biological and experimental processes to facilitate informed decisions in research and drug development.
Quantitative Comparison of ANAT Inhibitors
The inhibitory activities of several compounds against human aspartate N-acetyltransferase (ANAT) have been evaluated using various assays. The following table summarizes the available quantitative data, including IC50 and Ki values, which represent the concentration of an inhibitor required to reduce enzyme activity by half and the inhibition constant, respectively.
| Inhibitor | CAS Number | IC50 (µM) | Ki (µM) | Assay Type | Notes |
| This compound | 331751-78-1 | Data not available | Data not available | - | Identified as a human ANAT inhibitor for Canavan disease.[1] |
| V002–2064 | Not available | 20 | Data not available | Radioactive Assay | Identified through high-throughput screening.[2] |
| 2516–4695 | Not available | 80 | Data not available | Radioactive Assay | Identified through high-throughput screening.[2] |
| Cbz-L-asp | 1152-61-0 | Data not available | 17 | Not specified | A known potent inhibitor.[2] |
| P59 | Not available | Data not available | 0.61 | Not specified | A phthalate-based submicromolar inhibitor.[2] |
Experimental Protocols
The identification and characterization of the ANAT inhibitors listed above were primarily achieved through a high-throughput screening cascade involving a fluorescence-based primary assay and a radioactive-based orthogonal assay as described by Nešuta O, et al. (2021).[2][3]
Fluorescence-Based High-Throughput Screening (HTS) Assay
This primary assay was used for the initial screening of a large compound library to identify potential ANAT inhibitors.[2]
-
Principle: The assay measures the production of Coenzyme A (CoA), a product of the ANAT-catalyzed reaction between L-aspartate and acetyl-CoA. The generated CoA reacts with a fluorescent probe, leading to an increase in fluorescence intensity that is proportional to the enzyme activity.
-
Reagents:
-
Recombinant human ANAT enzyme
-
L-aspartate (substrate)
-
Acetyl-CoA (substrate)
-
Fluorescent probe (e.g., a maleimide-based dye)
-
Assay buffer
-
-
Procedure:
-
The ANAT enzyme, L-aspartate, and acetyl-CoA are combined in a microplate well.
-
Test compounds (potential inhibitors) are added to the wells.
-
The reaction is initiated and incubated for a specific time at a controlled temperature.
-
The fluorescent probe is added, which reacts with the CoA produced.
-
The fluorescence intensity is measured using a plate reader.
-
A decrease in fluorescence signal in the presence of a test compound indicates potential inhibition of ANAT activity.
-
Radioactive-Based Orthogonal Assay
This secondary assay is used to confirm the inhibitory activity of hits identified from the primary HTS and to determine their IC50 values.[2][3]
-
Principle: This assay directly measures the enzymatic activity of ANAT by quantifying the conversion of a radiolabeled substrate, L-[U-14C]aspartate, into radiolabeled N-acetylaspartate (NAA).
-
Reagents:
-
Recombinant human ANAT enzyme
-
L-[U-14C]aspartate (radiolabeled substrate)
-
Acetyl-CoA (substrate)
-
Assay buffer
-
Scintillation cocktail
-
-
Procedure:
-
The ANAT enzyme, L-[U-14C]aspartate, and acetyl-CoA are incubated together in the presence of varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the radiolabeled product (NAA) is separated from the unreacted radiolabeled substrate.
-
The amount of radioactivity in the product fraction is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the data is used to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of ANAT inhibition, the following diagrams illustrate the relevant biological pathway and the experimental workflow for inhibitor discovery.
N-Acetylaspartate (NAA) Biosynthetic Pathway
This diagram illustrates the enzymatic reaction catalyzed by aspartate N-acetyltransferase (ANAT), leading to the synthesis of N-acetylaspartate (NAA). ANAT inhibitors block this step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High throughput screening cascade to identify human aspartate N-acetyltransferase (ANAT) inhibitors for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening Cascade To Identify Human Aspartate N-Acetyltransferase (ANAT) Inhibitors for Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ANAT Inhibitors: ANAT Inhibitor-1 vs. Substrate Analogue Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between ANAT inhibitor-1 and substrate analogue inhibitors of Arylalkylamine N-acetyltransferase (ANAT), a key enzyme in melatonin (B1676174) synthesis. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction
Arylalkylamine N-acetyltransferase (ANAT) catalyzes the penultimate and rate-limiting step in melatonin biosynthesis, the acetylation of serotonin (B10506) to N-acetylserotonin. As a critical regulator of circadian rhythms, ANAT has emerged as a significant target for pharmacological intervention in disorders associated with dysregulated melatonin levels, such as seasonal affective disorder (SAD). This guide compares two distinct classes of ANAT inhibitors: this compound and substrate analogue inhibitors, focusing on their inhibitory potency and mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of selected ANAT inhibitors, presented as IC50 values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor Class | Compound | Target | IC50 (µM) | Reference |
| This compound | V002–2064 | Human Aspartate N-acetyltransferase (ANAT) | 20 | [1] |
| 2516–4695 | Human Aspartate N-acetyltransferase (ANAT) | 80 | [1] | |
| Substrate Analogue Inhibitors | Rhodanine (B49660) Indolinone 17 | Arylalkylamine N-acetyltransferase (AANAT) | 27 | [2] |
| Hydantoin (B18101) Indolinone 5g | Arylalkylamine N-acetyltransferase (AANAT) | 1.1 | [3][4] |
Mechanism of Action
This compound represents a class of compounds identified through high-throughput screening, with a distinct chemical scaffold from the natural substrates of ANAT.[1] Their mechanism of action is determined through kinetic studies, which can reveal whether they are competitive, non-competitive, or uncompetitive inhibitors with respect to the enzyme's substrates, L-aspartate and acetyl-CoA.[5]
Substrate Analogue Inhibitors , as their name suggests, are structurally similar to the natural substrates of ANAT, serotonin and acetyl-CoA. This class includes compounds like N-bromoacetyltryptamine (a tryptamine (B22526) analogue) and rhodanine-based inhibitors.[2] These inhibitors often act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate.[3] Some substrate analogues can be further classified as transition-state analogues, which mimic the intermediate state of the enzymatic reaction and often exhibit high binding affinity.
Signaling Pathway of ANAT Regulation
The activity of ANAT is primarily regulated by the sympathetic nervous system through adrenergic signaling, which controls the circadian rhythm of melatonin synthesis.[6] The pathway is initiated by the release of norepinephrine (B1679862) at night, which activates β-adrenergic receptors on pinealocytes. This triggers a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation and activation of ANAT.[1][6]
Caption: Adrenergic signaling pathway regulating ANAT activity.
Experimental Protocols
ANAT Enzyme Inhibition Assay (High-Throughput Screening)
This protocol is adapted from a high-throughput screening cascade developed to identify human aspartate N-acetyltransferase (ANAT) inhibitors.[5]
1. Materials:
-
Recombinant human ANAT enzyme
-
L-aspartate (substrate)
-
Acetyl-CoA (co-substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (ANAT inhibitors) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that reacts with the product or a radiolabeled substrate)
-
384-well microplates
-
Plate reader (fluorescence or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound solutions to the wells of a 384-well plate.
-
Add the ANAT enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of L-aspartate and acetyl-CoA to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., containing a strong acid or a chelating agent).
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Caption: Workflow for ANAT enzyme inhibition assay.
Conclusion
Both this compound and substrate analogue inhibitors offer valuable tools for studying the function of ANAT and for the development of novel therapeutics. Substrate analogue inhibitors, particularly the newer generations of rhodanine and hydantoin derivatives, have demonstrated high potency, with some compounds exhibiting IC50 values in the low micromolar range.[3][4] Their mechanism of action is often competitive, which can be advantageous in terms of specificity. This compound represents a structurally distinct class of inhibitors that may offer different pharmacokinetic and pharmacodynamic properties. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the desired mechanism of action. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydantion indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydantion indolinones as AANAT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melatonin synthesis pathway: circadian regulation of the genes encoding the key enzymes in the chicken pineal gland and retina : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. Mechanisms regulating melatonin synthesis in the mammalian pineal organ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting Aspartate N-Acetyltransferase (ANAT)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ANAT inhibitor-1 and other small molecules targeting human aspartate N-acetyltransferase (ANAT), a key enzyme in the pathogenesis of Canavan disease.
Canavan disease is a rare, fatal neurological disorder characterized by the accumulation of N-acetylaspartate (NAA) in the brain. This buildup is due to a deficiency in the enzyme aspartoacylase (ASPA), which is responsible for NAA degradation. A promising therapeutic strategy for Canavan disease is the inhibition of ANAT (encoded by the NAT8L gene), the enzyme that synthesizes NAA from L-aspartate and acetyl-CoA in neurons. By reducing NAA production, ANAT inhibitors aim to mitigate the toxic effects of its accumulation. This guide presents a comparative analysis of this compound and other notable small molecule inhibitors, supported by experimental data.
Quantitative Comparison of ANAT Inhibitors
The following table summarizes the inhibitory potency of several small molecules against human ANAT. The data is compiled from published high-throughput screening assays and subsequent characterization studies.
| Compound Name | Alias | Type of Inhibition | IC50 | Ki | Reference |
| This compound | V002-2064 | Uncompetitive (vs. L-aspartate), Noncompetitive (vs. acetyl-CoA) | 20 µM | - | [1] |
| ANAT inhibitor-2 | 2516-4695 | - | 80 µM | - | [1] |
| Carbobenzyloxy-L-aspartic acid | Cbz-L-asp | Competitive (vs. L-aspartate) | - | 17 µM | [1] |
| P59 | - | - | - | 0.61 µM | [1] |
| ANAT inhibitor-4 | Compound BA2 | - | - | 48 nM | [2] |
Signaling Pathway in Canavan Disease and the Role of ANAT Inhibition
In a healthy brain, NAA is synthesized in neurons by ANAT and is then transported to oligodendrocytes, where it is broken down by ASPA into acetate (B1210297) and L-aspartate. In Canavan disease, the dysfunction of ASPA leads to a toxic accumulation of NAA. ANAT inhibitors aim to intervene at the production stage of this pathway.
Experimental Methodologies
The identification and characterization of ANAT inhibitors often involve a cascade of assays to ensure accuracy and eliminate false positives.
High-Throughput Screening (HTS) Workflow
A common workflow for discovering novel ANAT inhibitors is a multi-step screening process.
References
Confirming On-Target Activity of ANAT Inhibitor-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ANAT inhibitor-1 and other alternative inhibitors of Aspartate N-acetyltransferase (ANAT). The on-target activity of these inhibitors is critical for the development of therapeutics for conditions such as Canavan disease, a fatal neurological disorder characterized by the accumulation of N-acetylaspartate (NAA) in the brain. This document outlines experimental data, detailed protocols for key assays, and visual diagrams of the underlying biological pathways and experimental workflows.
Comparative Analysis of ANAT Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative compounds. The "Lead Compound from Screen" is presented as a proxy for this compound, based on the initial high-throughput screening described by Nešuta et al., 2021.
| Inhibitor Name | Type | Potency (IC50/Ki) | Mechanism of Action (vs. L-aspartate) | Mechanism of Action (vs. Acetyl-CoA) | Reference |
| Lead Compound from Screen (V002–2064) | Small Molecule | IC50: 20 µM | Uncompetitive | Noncompetitive | [1] |
| Screening Hit (2516–4695) | Small Molecule | IC50: 80 µM | Not Determined | Not Determined | [1] |
| N-Carbobenzyloxy-L-aspartic acid (Cbz-l-asp) | L-aspartate analog | Ki: 17 µM | Competitive | Not Determined | [1] |
| ANAT inhibitor-4 | Bisubstrate analog | Ki: 48 nM | Not Determined | Not Determined |
Signaling Pathway and Experimental Workflow
To understand the context of ANAT inhibition, it is crucial to visualize the enzyme's role in the cell and the methods used to confirm inhibitor activity.
Caption: ANAT's role in NAA synthesis and metabolism.
The following diagram illustrates a typical workflow for confirming the on-target activity of a novel ANAT inhibitor in a cellular context.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence-Based ANAT Activity Assay
This assay measures the activity of ANAT by detecting the release of Coenzyme A (CoA) using a fluorescent probe.
Materials:
-
Recombinant human ANAT
-
L-aspartate
-
Acetyl-CoA
-
7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent probe
-
Tris-HCl buffer (pH 7.4)
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the ANAT inhibitor in DMSO.
-
In a 384-well plate, add 25 µL of reaction buffer containing L-aspartate and Acetyl-CoA to each well.
-
Add the ANAT inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding 15 µL of diluted recombinant ANAT enzyme.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the released CoA by adding the CPM fluorescent probe.
-
Measure the fluorescence intensity (Excitation/Emission ~390/485 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Radiometric ANAT Activity Assay
This orthogonal assay confirms the findings of the primary screen using a radiolabeled substrate.
Materials:
-
Recombinant human ANAT
-
L-[U-14C] aspartate (radiolabeled substrate)
-
Acetyl-CoA
-
Tris-HCl buffer (pH 7.4)
-
Scintillation vials and fluid
Procedure:
-
The assay is set up similarly to the fluorescence-based assay, with the substitution of L-aspartate with L-[U-14C] aspartate.
-
Following the incubation of the enzyme, substrate, and inhibitor, the reaction is stopped.
-
The radiolabeled product is separated from the unreacted substrate (e.g., by chromatography or selective precipitation).
-
The amount of radioactivity in the product is quantified using a scintillation counter.
-
Inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells expressing ANAT (e.g., neuronal cell line)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for heating cells, SDS-PAGE, and Western blotting
-
Anti-ANAT antibody
Procedure:
-
Culture cells to a suitable confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for ANAT.
-
Quantify the band intensities. A positive result is indicated by a higher amount of soluble ANAT at elevated temperatures in the inhibitor-treated samples compared to the control. This shift in the melting curve confirms target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure compound binding to a target protein.
Materials:
-
Cells engineered to express ANAT fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to ANAT.
-
NanoBRET™ substrate.
-
This compound.
Procedure:
-
Plate the engineered cells in a suitable assay plate.
-
Add the fluorescent tracer to the cells.
-
Add varying concentrations of the unlabeled this compound. This will compete with the tracer for binding to the ANAT-NanoLuc® fusion protein.
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence and fluorescence. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc® luciferase (i.e., when bound to ANAT).
-
The unlabeled inhibitor will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
-
This allows for the quantification of the inhibitor's affinity for ANAT in live cells.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel therapeutic strategy for Canavan disease, utilizing a representative Aspartate N-acetyltransferase (ANAT) inhibitor, herein referred to as ANAT inhibitor-1, against the current standard of care. This document is intended to inform researchers, scientists, and drug development professionals about the potential of ANAT inhibition as a targeted therapeutic approach, supported by available preclinical data.
Introduction to Canavan Disease
Canavan disease is a rare, progressive, and fatal autosomal recessive neurological disorder that typically presents in infancy.[1][2] It is characterized by the spongy degeneration of the white matter in the brain.[3][4] The disease is caused by mutations in the ASPA gene, which leads to a deficiency of the enzyme aspartoacylase.[1][2][4][5] This enzyme is responsible for the breakdown of N-acetylaspartate (NAA), a molecule highly abundant in the brain.[1][3][4] The resulting accumulation of NAA is a key pathological hallmark of Canavan disease and is believed to contribute significantly to the devastating neurological symptoms, including developmental delay, macrocephaly, loss of motor skills, and seizures.[1][2]
Current Standard of Care for Canavan Disease
Currently, there is no cure for Canavan disease, and the standard of care is entirely supportive and palliative.[6][7][8] The primary goals of treatment are to manage symptoms, maintain patient comfort, and improve quality of life.[6][9]
Table 1: Current Standard of Care for Canavan Disease
| Therapeutic Intervention | Description |
| Symptomatic Management | Use of anticonvulsant medications to control seizures. Medications such as baclofen (B1667701) may be used to manage spasticity.[6] |
| Nutritional Support | Gastrostomy tube (G-tube) feeding is often necessary to ensure adequate nutrition and hydration, especially as swallowing difficulties (dysphagia) develop.[6][7] |
| Physical and Occupational Therapy | Physical therapy can help to maximize motor function and prevent contractures. Occupational therapy assists in adapting daily activities to the patient's abilities.[7][9] |
| Communication Aids | Speech therapy and communication devices can aid in interaction and expression.[7][9] |
| Palliative Care | Focuses on providing relief from the symptoms and stress of the illness to improve quality of life for both the patient and their family.[9] |
The current standard of care does not address the underlying biochemical cause of Canavan disease, namely the accumulation of NAA.
This compound: A Novel Therapeutic Approach
A promising new therapeutic strategy for Canavan disease is the inhibition of Aspartate N-acetyltransferase (ANAT), the enzyme responsible for the synthesis of NAA. The rationale behind this approach is that by reducing the production of NAA, its toxic accumulation in the brain can be prevented or mitigated, thereby addressing the root biochemical defect of the disease.
Preclinical studies using genetic models of Canavan disease have provided strong proof-of-concept for this strategy. Genetic deletion or knockdown of the NAT8L gene, which encodes the ANAT enzyme, in mouse models of Canavan disease has been shown to normalize NAA levels, prevent the development of spongy degeneration of the brain, and improve motor function.
For the purpose of this guide, "this compound" is a representative small molecule inhibitor selected from a series of potent compounds developed and characterized in the scientific literature. Specifically, we will refer to a highly potent compound from the study by Thangavelu et al. (2017), which exhibits sub-micromolar inhibition of the ANAT enzyme in vitro.
Quantitative Data Presentation
The following table summarizes the available quantitative data for our representative this compound, focusing on its in vitro enzymatic inhibition. As there is no curative standard of care, a direct quantitative comparison of efficacy is not applicable.
Table 2: In Vitro Efficacy of this compound
| Parameter | This compound | Standard of Care |
| Mechanism of Action | Inhibition of ANAT, the enzyme that synthesizes NAA. | Supportive care, does not target the underlying disease mechanism. |
| In Vitro Potency (Kᵢ) | Sub-micromolar | Not Applicable |
Note: The Kᵢ value represents the inhibition constant, a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor.
Experimental Protocols
In Vitro ANAT Enzyme Inhibition Assay
The in vitro potency of this compound was determined using a continuous spectrophotometric assay. The experimental protocol is summarized as follows:
-
Enzyme and Substrates: Recombinant human ANAT enzyme is used. The substrates for the reaction are L-aspartate and acetyl-coenzyme A (acetyl-CoA).
-
Reaction Principle: The ANAT-catalyzed reaction produces NAA and coenzyme A (CoA). The production of CoA is coupled to a reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which generates a colored product, 2-nitro-5-thiobenzoate (TNB), that can be measured spectrophotometrically at a wavelength of 412 nm.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction mixture containing assay buffer, L-aspartate, DTNB, and varying concentrations of the ANAT inhibitor is prepared.
-
The reaction is initiated by the addition of acetyl-CoA.
-
The increase in absorbance at 412 nm is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The inhibition constant (Kᵢ) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the N-acetylaspartate (NAA) metabolic pathway and the experimental workflow for the in vitro ANAT inhibition assay.
Caption: NAA metabolic pathway and points of therapeutic intervention.
Caption: Experimental workflow for the in vitro ANAT inhibition assay.
Conclusion
The inhibition of ANAT presents a promising, disease-modifying therapeutic strategy for Canavan disease by directly targeting the overproduction of NAA. Preclinical evidence from genetic models strongly supports the potential of this approach. The representative "this compound" demonstrates high in vitro potency, indicating its potential to effectively reduce NAA synthesis. While the current standard of care for Canavan disease is limited to supportive measures, ANAT inhibitors offer a targeted approach to address the underlying biochemical pathology. Further preclinical and clinical development of potent and brain-penetrant ANAT inhibitors is warranted to evaluate their therapeutic potential in patients with Canavan disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and optimization of aspartate N-acetyltransferase inhibitors for the potential treatment of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Manage Canavan Disease: Effective Treatment Strategies [tap.health]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Canavan Disease: A Comprehensive Guide – My Hospital Now [myhospitalnow.com]
- 7. jcmedu.org [jcmedu.org]
- 8. Orphanet: Severe Canavan disease [orpha.net]
- 9. myrtellegtx.com [myrtellegtx.com]
Safety Operating Guide
Navigating the Disposal of ANAT Inhibitor-1: A Guide to Safety and Compliance
For researchers and drug development professionals, the responsible management of investigational compounds like ANAT inhibitor-1 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the integrity of the research environment. While the Safety Data Sheet (SDS) for this compound currently has limited specific hazard data, a cautious approach, treating the compound as potentially hazardous, is recommended.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) for Handling this compound:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all institutional, local, and national regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation : All materials contaminated with this compound must be classified as chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
This waste should be segregated from other waste streams to prevent accidental reactions.[3][4]
-
-
Containerization :
-
Use a dedicated, leak-proof, and clearly labeled waste container that is chemically compatible with the compound and any solvents used.[5][6]
-
The original container, if in good condition, can be an appropriate choice for the unused solid waste.[7]
-
Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[5]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" (or as directed by your institution).[8]
-
The label must include the full chemical name: "this compound" and its CAS number: 331751-78-1.[1][8]
-
Also include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container (accumulation start date).[8]
-
-
Storage :
-
Arranging for Disposal :
-
Disposal of Empty Containers :
-
A container that has held this compound should be managed as hazardous waste.[1]
-
If institutional policy allows for the disposal of empty containers as regular trash, they must be "RCRA empty," meaning all possible contents have been removed.[10] The container should then be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[1][9][10]
-
After rinsing, any labels must be defaced or removed before the container is discarded according to institutional procedures.[1][11]
-
Spill Response
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate : If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain the Spill : Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up : Carefully collect the absorbent material and any contaminated debris into the designated chemical waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as chemical waste.
Quantitative Data and Chemical Properties
| Property | Value |
| CAS Number | 331751-78-1 |
| Molecular Formula | C11H16N4O3S |
| Molecular Weight | 284.33 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. benchchem.com [benchchem.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling ANAT inhibitor-1
Essential Safety and Handling Guide for ANAT inhibitor-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 331751-78-1).[1][2] Given the limited specific hazard data available for this compound, it is imperative to handle it with a high degree of caution, treating it as a potentially hazardous substance.[1] The following procedures and recommendations are based on general best practices for handling potent, research-grade chemical inhibitors.[3][4]
Hazard Identification and Precautionary Measures
While the specific toxicological properties of this compound have not been fully characterized, it is essential to minimize exposure.[1] General precautions for handling potent small molecule inhibitors should be strictly followed. This includes avoiding contact with skin and eyes, and preventing the formation of dust and aerosols.[1][5] All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3][5]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to create a barrier against potential exposure.[3][6] The required PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash hazard exists.[3][4] Body Protection: Standard laboratory coat. Ventilation: Certified chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated and cleaned after use.[6]
Operational and Disposal Plans
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[3]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory system.
-
Store: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] Recommended storage temperature is -20°C.[2]
Handling and Experimental Use
-
Designated Area: All work with this compound, especially with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area within a certified chemical fume hood.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[3]
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
Spill Management
In the event of a spill, immediate and appropriate response is necessary to contain the area and prevent exposure.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.[7]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover and contain the spill. Do not use combustible materials like paper towels.[7]
-
Clean-up: Carefully collect the absorbent material and any contaminated debris into a dedicated, labeled, and sealed hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[7][8]
-
Segregation: Collect all waste contaminated with this compound (unused compound, solutions, pipette tips, gloves, etc.) separately from other waste streams.[7]
-
Containerization: Use dedicated, leak-proof, and clearly labeled waste containers.[7][9] The label should include the full chemical name ("this compound") and the words "Hazardous Waste".[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
Visualized Workflows
The following diagrams illustrate the key logistical and safety workflows for handling this compound.
Caption: A typical experimental workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
